Product packaging for (E)-4-(2-Nitrovinyl)benzonitrile(Cat. No.:CAS No. 5153-73-1)

(E)-4-(2-Nitrovinyl)benzonitrile

Cat. No.: B1298947
CAS No.: 5153-73-1
M. Wt: 174.16 g/mol
InChI Key: CVWPMONBGNBYCJ-AATRIKPKSA-N
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Description

(E)-4-(2-Nitrovinyl)benzonitrile is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B1298947 (E)-4-(2-Nitrovinyl)benzonitrile CAS No. 5153-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-2-nitroethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPMONBGNBYCJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5153-73-1
Record name trans-4-(2-Nitroethenyl)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis methods for (E)-4-(2-nitrovinyl)benzonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.

Core Synthesis Route: The Henry-Knoevenagel Condensation

The most prevalent and direct method for synthesizing this compound is the Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The reaction proceeds via the formation of a β-nitro alcohol intermediate, which readily dehydrates under the reaction conditions to yield the desired α,β-unsaturated nitroalkene.

Quantitative Data Summary

The following table summarizes the quantitative data for a common and effective method for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Cyanobenzaldehyde[1]
Reagent Nitromethane[1]
Catalyst Ammonium Acetate[1]
Solvent Acetic Acid[1]
Molar Ratio (Aldehyde:Nitromethane:Catalyst) 1 : 6.9 : 2.4[1]
Temperature 100 °C (Reflux)[1]
Reaction Time 6 hours[1]
Yield Not specified for this specific product, but yields for similar para-substituted β-nitrostyrenes range from 30% to 82%.[1]

Experimental Protocols

This section details the experimental methodology for the synthesis of this compound via the ammonium acetate-catalyzed Henry-Knoevenagel condensation.[1]

Materials and Equipment
  • 4-Cyanobenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Reaction Procedure
  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid in a round-bottom flask, add nitromethane (6.9 equivalents).

  • To this mixture, add 4-cyanobenzaldehyde (1 equivalent).

  • Heat the reaction mixture to reflux at 100 °C with stirring for six hours.

  • After six hours, cool the mixture to room temperature and continue stirring overnight.

Work-up and Purification
  • Pour the resulting solution into ice water.

  • Adjust the pH of the aqueous solution to 7 with a 2M aqueous solution of NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Visualizations

Signaling Pathway: Henry-Knoevenagel Condensation

Henry_Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde beta-Nitroalcohol beta-Nitroalcohol 4-Cyanobenzaldehyde->beta-Nitroalcohol + Nitromethane Nitromethane Nitromethane Nitromethane->beta-Nitroalcohol Ammonium Acetate Ammonium Acetate Ammonium Acetate->beta-Nitroalcohol catalyzes This compound This compound beta-Nitroalcohol->this compound - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants & Catalyst (4-Cyanobenzaldehyde, Nitromethane, Ammonium Acetate in Acetic Acid) B 2. Reflux (100 °C, 6 hours) A->B C 3. Cool & Stir Overnight B->C D 4. Quench in Ice Water C->D E 5. Neutralize (pH 7) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Technical Guide: Physicochemical Properties of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a synthetic organic compound belonging to the β-nitrostyrene class of molecules. Compounds in this class are recognized for their diverse biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of this compound, presenting key data in a structured format for ease of reference and comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1][2][3]
Molecular Weight 174.16 g/mol [2][3]
Appearance Light yellow solid[1]
Melting Point 182-184 °C[1]
CAS Number 5153-73-1[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignmentReference
8.00 ppmDoublet13.8 Hz1HVinylic Proton[1]
7.76 ppmNot specifiedNot specifiedNot specifiedAromatic Protons[1]

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

The synthesis of this compound is typically achieved through a Henry reaction, also known as a nitroaldol reaction, between 4-cyanobenzaldehyde and nitromethane.[4][5][6][7]

Synthesis of this compound

Materials:

  • 4-Cyanobenzaldehyde

  • Nitromethane

  • Base catalyst (e.g., ammonium acetate, sodium hydroxide)

  • Solvent (e.g., acetic acid, methanol)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.

  • Addition of Reagents: Add a base catalyst, for example, ammonium acetate (e.g., 2.4 equivalents), followed by the addition of nitromethane (e.g., 6.9 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux (e.g., at 100°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by pouring the reaction mixture into ice water.

  • Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure this compound as a light yellow solid.[8]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Cyanobenzaldehyde & Nitromethane reaction Henry Reaction (Base Catalyst, Heat) start->reaction workup Aqueous Work-up (Precipitation in Ice Water) reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography Crude Product characterization Characterization (NMR, MP) chromatography->characterization end Final Product characterization->end Pure this compound G cluster_pathway Proposed NO Induction Pathway cluster_effects Downstream Cellular Effects compound This compound cell_entry Cellular Uptake compound->cell_entry stress Induction of Oxidative/Nitrosative Stress cell_entry->stress nos_activation Activation of Nitric Oxide Synthase (NOS) stress->nos_activation no_production L-Arginine to L-Citrulline + NO nos_activation->no_production downstream Downstream Effects no_production->downstream apoptosis Apoptosis downstream->apoptosis inflammation Modulation of Inflammation downstream->inflammation vasodilation Vasodilation downstream->vasodilation

References

Spectroscopic Profile of (E)-4-(2-Nitrovinyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-4-(2-Nitrovinyl)benzonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.00d13.81HH-vinyl
7.76d8.42HH-aromatic
7.60d13.81HH-vinyl
7.55d8.42HH-aromatic

Note: Data obtained in CDCl₃ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~140C-vinyl (adjacent to NO₂)
~138C-vinyl
~135C-aromatic (ipso to vinyl)
~133C-aromatic (ortho to CN)
~130C-aromatic (ortho to vinyl)
~118C (CN)
~115C-aromatic (ipso to CN)
Table 3: Key IR Absorption Bands

The following are the expected characteristic infrared absorption bands for this compound based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch
~1640MediumC=C stretch (alkene)
~1520Strong, asymmetricNO₂ stretch
~1350Strong, symmetricNO₂ stretch
~1600, ~1450Medium-WeakC=C stretch (aromatic)
~970Medium=C-H bend (trans alkene)
Table 4: Mass Spectrometry Data

The exact mass spectrum for this compound is not available in the searched literature. However, based on its molecular weight of 174.16 g/mol , the molecular ion peak (M⁺) would be expected at m/z 174. Key fragmentation patterns for related nitroaromatic compounds often involve the loss of the nitro group (NO₂, 46 Da) and other characteristic fragments.

m/zProposed Fragment
174[M]⁺
128[M - NO₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 4.089 seconds

  • Relaxation Delay: 1.0 second

  • Spectral Width: 8250 Hz

  • Temperature: 298 K

Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

IR Acquisition:

  • Scan Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16

  • Resolution: 4 cm⁻¹

  • Mode: Transmittance

Data Processing: The background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system and a 5977A MSD, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

GC-MS Protocol (Hypothetical):

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation for GC-MS: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

In-Depth Technical Guide: Crystal Structure Analysis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of (E)-4-(2-Nitrovinyl)benzonitrile. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a detailed, illustrative analysis based on the closely related structure of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are outlined, providing a foundational methodology for researchers.

Introduction

This compound is a derivative of nitrostyrene, a class of organic compounds recognized for their diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The presence of the nitro group and the nitrile functionality suggests interesting electronic and intermolecular interaction properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships, guiding synthetic modifications, and predicting the compound's behavior in biological systems.

This guide details the synthesis of the title compound via the Henry reaction and provides a comprehensive, albeit illustrative, protocol for its crystal structure determination using single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde (4-formylbenzonitrile) and a nitroalkane (nitromethane).

Experimental Protocol: Synthesis

Materials:

  • 4-formylbenzonitrile

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Procedure:

  • To a solution of 4-formylbenzonitrile (1 equivalent) in 20 mL of acetic acid, add ammonium acetate (2.4 equivalents) and nitromethane (6.9 equivalents).

  • Reflux the reaction mixture at 100°C for six hours.

  • Cool the mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water and adjust the pH to 7 using a 2M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a solid.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a yellow solid.[1]

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation.

Materials:

  • Purified this compound

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve the purified this compound in a minimal amount of ethyl acetate.

  • Slowly add petroleum ether to the solution until slight turbidity is observed.

  • Gently warm the solution to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • Allow the solvent to evaporate slowly in a loosely covered vial.

  • Colorless or pale yellow prism-shaped crystals are expected to form over several days.

Crystal Structure Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information on cell parameters, bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Instrumentation:

  • A four-circle diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • A CCD or CMOS detector.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through various angles.

  • Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Illustrative Crystallographic Data

As the crystallographic data for this compound is not available, the data for the structurally analogous compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene , is presented below for illustrative purposes.[2]

Parameter1-Fluoro-4-[(E)-2-nitrovinyl]benzene[2]
Crystal Data
Chemical formulaC₈H₆FNO₂
Formula weight167.14
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)16.0965 (14)
b (Å)4.8453 (4)
c (Å)9.5538 (9)
α (°)90
β (°)90
γ (°)90
Volume (ų)745.12 (11)
Z4
Data Collection
Radiation typeCu Kα
Wavelength (Å)1.54178
Temperature (K)293
Refinement
R-factor0.078
wR-factor0.203
Goodness-of-fit1.05

Molecular and Crystal Structure (Hypothetical)

Based on the analysis of the related fluoro-analogue, the molecule of this compound is expected to be nearly planar. The conformation across the C=C double bond would be trans (E). The nitro group may be slightly twisted out of the plane of the benzene ring.

In the crystal, it is anticipated that intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, would play a significant role in stabilizing the crystal packing, likely forming extended networks or chains of molecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start 4-Formylbenzonitrile + Nitromethane reaction Henry Reaction (Ammonium Acetate, Acetic Acid) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product crystallization Crystallization (Slow Evaporation) product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd data_processing Data Collection & Reduction xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Crystallographic Data (CIF) structure_solution->final_structure logical_relationship cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_structure_determination Structure Determination crystal_selection Selection of a High-Quality Single Crystal diffraction_exp X-ray Diffraction Experiment crystal_selection->diffraction_exp raw_data Collection of Diffraction Images diffraction_exp->raw_data integration Integration of Reflection Intensities raw_data->integration scaling Scaling and Merging of Data integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Least-Squares Refinement solution->refinement validation Structure Validation refinement->validation final_model Final Structural Model validation->final_model

References

An In-depth Technical Guide to the Stability and Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by a conjugated system incorporating a nitro group and a cyano group. This structure imparts a unique combination of reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of both the nitro and cyano groups activates the vinyl moiety, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, key chemical properties, and typical reactions. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its core structure consists of a benzonitrile moiety substituted at the 4-position with a trans-2-nitrovinyl group. This extended conjugation influences its chemical and physical properties.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
CAS Number 5153-73-1[1]
Appearance Light yellow solid[2]
Melting Point 182-184 °C[2]
Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Spectroscopy Data Reference
¹H NMR (400 MHz, CDCl₃)δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.55 (d, J=13.8 Hz, 1H)[2]
¹³C NMR Data not explicitly found for the target molecule. For the related 4-nitrobenzonitrile: δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm in CDCl₃.[3]
IR Spectroscopy Characteristic peaks expected for C≡N stretch (around 2220-2240 cm⁻¹), C=C stretch (around 1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively).Inferred from general IR data.
Mass Spectrometry Data not explicitly found. The molecular ion peak (M⁺) would be expected at m/z 174.Inferred from molecular weight.

Stability

The stability of this compound is a critical consideration for its synthesis, storage, and application.

Thermal Stability

A general workflow for assessing thermal stability is presented below.

G cluster_workflow Thermal Stability Testing Workflow Sample Sample Preparation (5-10 mg) TGA_DSC TGA/DSC Analysis (e.g., 10 °C/min under N₂) Sample->TGA_DSC Instrument Loading Data Data Analysis (Decomposition Temp, Mass Loss) TGA_DSC->Data Generate Curves Report Stability Assessment Data->Report Interpret Results

Figure 1. A general workflow for thermal stability analysis using TGA/DSC.

Photochemical Stability

Nitrostyrenes are known to be photochemically active. Upon exposure to UV or even visible light, they can undergo various reactions, including dimerization and cycloadditions.[5][6] The extended π-system in this compound suggests it will absorb in the UV-Vis region and may be susceptible to photodegradation. It is advisable to store the compound in a dark, cool, and dry place.

A general workflow for assessing photochemical stability is outlined below.

G cluster_workflow Photochemical Stability Testing Workflow Sample_Prep Sample Preparation (Solution or Solid Film) Exposure Light Exposure (Controlled Wavelength & Intensity) Sample_Prep->Exposure Dark_Control Dark Control (Parallel Experiment) Sample_Prep->Dark_Control Analysis Analysis (e.g., HPLC, UV-Vis, NMR) Exposure->Analysis Dark_Control->Analysis Comparison Compare Exposed vs. Control Analysis->Comparison Assessment Degradation Assessment Comparison->Assessment

Figure 2. A general workflow for assessing photochemical stability.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, which is activated by both the nitro and the benzonitrile moieties. This makes it an excellent substrate for a variety of chemical transformations.

Synthesis

This compound is typically synthesized via a Henry-Knoevenagel condensation reaction between 4-cyanobenzaldehyde and nitromethane.

G cluster_synthesis Synthesis of this compound Reactant1 4-Cyanobenzaldehyde Product This compound Reactant1->Product Reactant2 Nitromethane Reactant2->Product Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Product

Figure 3. Synthesis of this compound via Henry-Knoevenagel condensation.

Reduction

The nitro group of this compound can be reduced to an amine, providing access to substituted phenethylamines, which are important pharmacophores. Common reducing agents include lithium aluminum hydride (LAH) or catalytic hydrogenation. A general protocol for the reduction of nitrostyrenes using sodium borohydride and copper(II) chloride has also been reported.[7]

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a potent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems.[8] It can also participate in [2+2] photocycloaddition reactions.[6]

Michael Addition

As a strong Michael acceptor, this compound readily undergoes conjugate addition with a wide range of nucleophiles, such as malonates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

G cluster_reaction Michael Addition Reaction Acceptor This compound Adduct Michael Adduct Acceptor->Adduct Nucleophile Nucleophile (e.g., Malonate Ester) Nucleophile->Adduct Base Base Base->Adduct

Figure 4. General scheme for the Michael addition to this compound.

Experimental Protocols

Synthesis of this compound[3]
Parameter Value
Reactants 4-Cyanobenzaldehyde, Nitromethane
Catalyst Not specified, method B
Solvent Not specified
Temperature Not specified
Reaction Time Not specified
Yield 52%
Purification Not specified

Procedure: A detailed procedure for "method B" was not provided in the search result. However, a general procedure for the synthesis of substituted β-nitrostyrenes involves the condensation of the corresponding aldehyde with nitromethane in the presence of a base catalyst.

General Protocol for Michael Addition of Dimethyl Malonate[1]

Materials:

  • This compound

  • Dimethyl malonate

  • Organocatalyst (e.g., alkylamino substituted triazine)

  • Triethylamine

  • Dichlorobenzene

Procedure:

  • To a solution of this compound (0.2 mmol) and the organocatalyst in dichlorobenzene, add triethylamine.

  • Add dimethyl malonate (0.4 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (monitoring by TLC).

  • Upon completion, purify the product by column chromatography.

Conclusion

This compound is a valuable building block in organic synthesis due to its versatile reactivity. The presence of both a nitro and a cyano group on the conjugated system makes the vinyl group highly susceptible to nucleophilic attack and participation in cycloaddition reactions. While the compound exhibits moderate thermal and photochemical stability, appropriate handling and storage precautions are necessary. The synthetic and reaction protocols provided in this guide offer a foundation for the further exploration and application of this interesting molecule in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic properties and to quantify its thermal and photochemical stability.

References

A Comprehensive Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5153-73-1

This technical guide provides an in-depth overview of (E)-4-(2-Nitrovinyl)benzonitrile, a chemical compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[2]
Molecular Weight 174.16 g/mol [2]
CAS Number 5153-73-1[2]
Melting Point 182-184 °C[3]
Boiling Point 353.5 °C[4]
Appearance Light yellow to yellow-orange powder/crystal[3][5]
Solubility Soluble in organic solvents[1]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) in ppm Multiplicity, Coupling Constant (J) in Hz, Integration, Assignment
8.00d, J = 13.8 Hz, 1H
7.76d, J = 8.7 Hz, 2H
7.67d, J = 8.7 Hz, 2H
7.61d, J = 13.8 Hz, 1H

Reference for ¹H NMR data:[3]

Synthesis

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound and other para-substituted β-nitrostyrenes involves the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Materials:

  • 4-cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).[6]

  • Reflux the mixture for six hours at 100 °C.[6]

  • After reflux, cool the reaction mixture to room temperature and stir overnight.[6]

  • Pour the resulting solution into ice water and adjust the pH to 7 with an aqueous solution of sodium hydroxide (2M).[6]

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[6]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.[6]

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[6]

A reported yield for this synthesis is 52%.[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification R1 4-cyanobenzaldehyde C1 Reflux at 100 °C for 6 hours R1->C1 Mix R2 Nitromethane R2->C1 Mix R3 Ammonium acetate R3->C1 Mix R4 Acetic acid R4->C1 Mix C2 Stir overnight at room temperature C1->C2 W1 Pour into ice water C2->W1 W2 Neutralize with NaOH (aq) W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Wash with Brine W3->W4 W5 Dry with Na₂SO₄ W4->W5 W6 Concentrate W5->W6 P1 Silica Gel Column Chromatography W6->P1 Product This compound P1->Product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activity, particularly as an antileishmanial agent.

Antileishmanial Activity

In vitro studies have shown that this compound is a potent agent against Leishmania donovani, the causative agent of visceral leishmaniasis.[3] Notably, the compound was found to be non-toxic to mammalian macrophages at a concentration of 25 μM, suggesting a favorable selectivity index.[3]

Mechanism of Action

The antileishmanial activity of this compound is associated with its ability to moderately induce the production of nitric oxide (NO).[3] Nitric oxide is a key molecule in the host's immune response against intracellular pathogens like Leishmania.

Derivatives of β-nitrostyrene are also known to act as Michael acceptors, which can contribute to their biological effects by reacting with biological nucleophiles.[7] Furthermore, some benzonitrile-containing compounds have been shown to exhibit genotoxic and aneugenic effects, although this has not been specifically reported for this compound.[8]

Potential Mechanism of Action Pathway

G Compound This compound Macrophage Infected Macrophage Compound->Macrophage Enters NO_Induction Nitric Oxide (NO) Production Macrophage->NO_Induction Stimulates Leishmania Leishmania donovani NO_Induction->Leishmania Acts on Leishmania_Death Parasite Death Leishmania->Leishmania_Death Leads to

Caption: Proposed mechanism of antileishmanial activity.

Conclusion

This compound is a synthetic compound with significant potential for further investigation in drug discovery, particularly in the development of new antileishmanial therapies. Its straightforward synthesis and potent, selective biological activity make it an attractive lead compound for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential against other pathogens and in other therapeutic areas.

References

An In-depth Technical Guide on (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of (E)-4-(2-Nitrovinyl)benzonitrile. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 182-184 °C[2]
CAS Number 5153-73-1[1]

Synthesis and Characterization

Experimental Protocols

General Synthesis of para-Substituted β-Nitrostyrenes (Henry Reaction) [3]

This protocol describes a typical procedure for the synthesis of β-nitrostyrenes from para-substituted benzaldehydes.

Materials:

  • para-substituted benzaldehyde (1 equivalent)

  • Nitromethane (6.9 equivalents)

  • Ammonium acetate (2.4 equivalents)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Ice water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of ammonium acetate in acetic acid is prepared.

  • Nitromethane is added to the solution, followed by the para-substituted benzaldehyde.

  • The reaction mixture is refluxed at 100 °C for six hours.

  • After reflux, the mixture is cooled to room temperature and stirred overnight.

  • The resulting solution is poured into ice water.

  • The aqueous solution is extracted three times with ethyl acetate.

  • The combined organic extracts are washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a solid.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate and hexane) to afford the pure (E)-β-nitrostyrene product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-cyanobenzaldehyde 4-Cyanobenzaldehyde Mixing Mixing and Reflux (100°C, 6h) 4-cyanobenzaldehyde->Mixing Nitromethane Nitromethane Nitromethane->Mixing Ammonium_acetate Ammonium Acetate in Acetic Acid Ammonium_acetate->Mixing Workup Aqueous Workup (Ice Water) Mixing->Workup Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Data Reference
¹H NMR (400 MHz, CDCl₃)δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (m, 4H)[2]
¹³C NMR Data not available in search results.
IR Spectroscopy Data not available in search results.
Mass Spectrometry Data not available in search results.

Reference Spectroscopic Data for Related Compounds:

For comparative purposes, the spectroscopic data for the related compound, 4-nitrobenzonitrile, is provided below.

  • ¹³C NMR (125 MHz, CDCl₃): δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm.[4]

  • IR Spectroscopy (KBr Pellet) : Characteristic peaks can be found in various databases.[5]

  • Mass Spectrometry (EI) : Molecular ion (M⁺) at m/z 148.[5][6]

Biological Activity

Derivatives of β-nitrostyrene have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and cytotoxic effects.[7] The electron-withdrawing nature of the nitro group makes these compounds potential Michael acceptors, which can contribute to their biological activity.

While specific studies on the antimicrobial or cytotoxic properties of this compound were not found in the provided search results, the broader class of nitro compounds is known to possess a wide spectrum of biological activities.[8] Benzonitrile and nitrobenzene themselves have been shown to exhibit chromosomal genotoxicity.[9]

Potential Areas of Investigation:

  • Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi is warranted to determine its potential as an anti-infective agent.

  • Cytotoxic Activity: Screening against various cancer cell lines could reveal potential anticancer properties. Compounds of this class have been investigated as proteasome inhibitors.[7]

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying mechanism, such as interactions with specific cellular targets or pathways, would be a critical next step.

Logical Flow for Biological Activity Screening

Biological_Screening Compound This compound Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Primary_Screening Hit_Identification Hit Identification (Active Compound) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Based on the known activities of related β-nitrostyrenes and nitro-containing compounds, future research should focus on a thorough evaluation of its antimicrobial and cytotoxic potential, alongside detailed mechanistic studies to identify its cellular targets and pathways of action. The detailed experimental protocols and characterization data provided herein serve as a foundational resource for researchers embarking on such studies.

References

A Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (E)-4-(2-Nitrovinyl)benzonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This guide details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Properties

This compound, also known by its IUPAC name 4-[(E)-2-nitroethenyl]benzonitrile, is a derivative of benzonitrile featuring a nitrovinyl group at the para position.[1] The presence of the electron-withdrawing nitrile and nitro groups, conjugated through a vinyl linker, imparts unique reactivity and biological characteristics to the molecule. It is a yellow crystalline solid soluble in organic solvents.[2]

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 4-[(E)-2-nitroethenyl]benzonitrile[1]
Synonyms This compound, trans-4-(2-Nitrovinyl)benzonitrile, 1-(4-Cyanophenyl)-2-nitroethene[1]
CAS Number 3156-42-1, 5153-73-1[1][3]
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1]
Appearance Yellow solid[2][4]
Melting Point 182-184 °C[4]
Topological Polar Surface Area 69.6 Ų[1]
XLogP3 1.5[1]

Synthesis and Experimental Protocols

The primary method for synthesizing β-nitrostyrenes, including this compound, is the Henry reaction (nitroaldol reaction), followed by dehydration. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane.

Experimental Protocol: Synthesis via Henry Reaction

This protocol is based on a general procedure for the synthesis of para-substituted β-nitrostyrenes.[5]

Reagents:

  • 4-Cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Ice water

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).

  • Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.

  • Reflux the reaction mixture for six hours at 100 °C.

  • After reflux, cool the mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH as needed and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Spectroscopic Data for this compound

TypeData
¹H NMR (400 MHz, CDCl₃) δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.60 (d, J=13.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H)

Note: ¹H NMR data is synthesized from typical values for similar structures and may vary slightly from experimental results.[4]

Diagram 1: Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 4-Cyanobenzaldehyde P1 Henry Condensation & Dehydration R1->P1 R2 Nitromethane R2->P1 C1 Ammonium Acetate (Catalyst) C1->P1 C2 Acetic Acid (Solvent) C2->P1 C3 Reflux (100 °C, 6h) C3->P1 P2 Workup (Extraction) P1->P2 P3 Purification (Chromatography) P2->P3 FP This compound P3->FP G Hypothesized Mechanism of Action Compound This compound Cell Target Cell (e.g., Bacterium, Cancer Cell) Compound->Cell Reduction Intracellular Bioreduction (Nitroreductases) Cell->Reduction Michael Michael Addition (Covalent Modification) Cell->Michael RNS Reactive Nitrogen Species (e.g., Nitroso, Superoxide) Reduction->RNS Damage Macromolecular Damage RNS->Damage Target Cellular Nucleophiles (Proteins, DNA) Michael->Target Target->Damage Death Cell Death / Apoptosis Damage->Death

References

In-Depth Technical Guide: Health and Safety Information for (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for (E)-4-(2-Nitrovinyl)benzonitrile. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related chemicals, such as benzonitrile and β-nitrostyrene, to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] It is characterized by the presence of a benzonitrile group substituted with a nitrovinyl group at the para position.

Hazard Identification and Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified as acutely toxic.[1][2]

Table 1: GHS Hazard Classification for this compound [1][2]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3Skull and crossbonesDangerH301: Toxic if swallowed
Acute Toxicity, DermalCategory 3Skull and crossbonesDangerH311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3Skull and crossbonesDangerH331: Toxic if inhaled

Potential Health Effects and Toxicological Information

The toxicity of nitriles can vary. While many aliphatic nitriles release cyanide through metabolic processes, leading to cellular respiration disruption, benzonitrile is an exception and does not appear to be metabolized to cyanide in vivo or in vitro.[3] The toxicity of nitro compounds is often associated with the reduction of the nitro group, which can lead to the formation of reactive intermediates.[4][5]

Symptoms of exposure to related nitriles like benzonitrile may include respiratory distress, convulsions, and unconsciousness.[6] β-Nitrostyrene, another structural analog, is known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2]

Experimental Protocols for Toxicological Assessment

While specific experimental protocols for this compound were not found, the following are generalized methodologies based on OECD guidelines for assessing the acute toxicity of a chemical.

Table 2: Standardized Experimental Protocols for Acute Toxicity

TestGuidelineMethodology
Acute Oral Toxicity OECD 423A stepwise procedure with the use of a limited number of animals (typically rodents). The method involves administering the substance by gavage and observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then estimated.
Acute Dermal Toxicity OECD 402The substance is applied to a small area of the skin of animals (e.g., rats or rabbits). The animals are observed for signs of toxicity and mortality over a period of time. The dermal LD50 is determined.
Acute Inhalation Toxicity OECD 403Animals (typically rats) are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber for a specified duration (e.g., 4 hours). Observations for toxicity and mortality are made during and after exposure to determine the LC50.

Handling and Safety Precautions

Given the high acute toxicity of this compound, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or in poorly ventilated areas.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.

Safe Handling and Storage
  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

  • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a POISON CENTER or doctor/physician.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.

Visualization of Safety and Potential Metabolic Pathways

The following diagrams illustrate a general workflow for safe handling and a hypothetical metabolic pathway based on related compounds.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE UseFumeHood Work in Fume Hood SelectPPE->UseFumeHood AvoidContact Avoid Skin/Eye Contact UseFumeHood->AvoidContact FirstAid Administer First Aid UseFumeHood->FirstAid AvoidInhalation Avoid Inhalation AvoidContact->AvoidInhalation AvoidContact->FirstAid StoreProperly Store in Sealed Container AvoidInhalation->StoreProperly AvoidInhalation->FirstAid DisposeWaste Dispose as Hazardous Waste StoreProperly->DisposeWaste SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: A workflow diagram for the safe handling of this compound.

MetabolicPathways cluster_nitro Nitro Group Metabolism cluster_nitrile Nitrile Group Metabolism Compound This compound NitroReduction Nitro Reduction Compound->NitroReduction Hydrolysis Hydrolysis Compound->Hydrolysis ReactiveIntermediates Reactive Nitroso/ Hydroxylamine Intermediates NitroReduction->ReactiveIntermediates Toxicity Cellular Toxicity ReactiveIntermediates->Toxicity CarboxylicAcid Carboxylic Acid Metabolite Hydrolysis->CarboxylicAcid Excretion Excretion CarboxylicAcid->Excretion

Caption: Potential metabolic pathways for this compound.

References

(E)-4-(2-Nitrovinyl)benzonitrile Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile and its derivatives represent a class of synthetic organic compounds characterized by a benzonitrile scaffold linked to a nitrovinyl group. This structural arrangement, featuring an electron-withdrawing cyano group and a Michael acceptor in the form of the nitrovinyl moiety, confers a diverse range of biological activities. These compounds have garnered significant interest in medicinal chemistry as potential therapeutic agents, particularly in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. It is important to note that the specific substitutions on the benzonitrile ring and the vinyl group significantly influence the potency of these compounds.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 1 3'-hydroxy-4'-methoxy-β-methylColorectal Cancer CellsNot specified[1]
Derivative 2 Not specifiedBreast Cancer CellsNot specified[2]
Derivative 3 (E)-9-(2-nitrovinyl)anthraceneBurkitt's Lymphoma (BL) MUTU-I3[3]
Derivative 4 (E)-9-(2-nitrovinyl)anthraceneBurkitt's Lymphoma (BL) DG-751.5[3]
Derivative 5 (E)-9-(2-nitrovinyl)anthracene with substitutionsChronic Lymphocytic Leukaemia (CLL) HG-30.17[3]
Derivative 6 (E)-9-(2-nitrovinyl)anthracene with substitutionsChronic Lymphocytic Leukaemia (CLL) PGA-11.3[3]
Signaling Pathways in Anticancer Activity

Several key signaling pathways have been identified as being modulated by β-nitrostyrene derivatives, which are structurally related to the compounds of interest. These pathways are crucial for cell survival, proliferation, and apoptosis.

Diagram: MEK/ERK Signaling Pathway Inhibition

MEK_ERK_Pathway β-Nitrostyrene Derivative β-Nitrostyrene Derivative ROS Production ROS Production β-Nitrostyrene Derivative->ROS Production MEK MEK ROS Production->MEK Activation ERK ERK MEK->ERK Phosphorylation Cell Death & Autophagy Cell Death & Autophagy ERK->Cell Death & Autophagy

Caption: Inhibition of the MEK/ERK pathway by β-nitrostyrene derivatives, mediated by ROS production.[2]

Diagram: PI3K/AKT and STAT3 Signaling Pathway Inhibition

PI3K_AKT_STAT3_Pathway β-Nitrostyrene Derivative β-Nitrostyrene Derivative PI3K PI3K β-Nitrostyrene Derivative->PI3K Inhibition STAT3 STAT3 β-Nitrostyrene Derivative->STAT3 Inhibition AKT AKT PI3K->AKT Activation Tumor Growth & Metastasis Tumor Growth & Metastasis AKT->Tumor Growth & Metastasis STAT3->Tumor Growth & Metastasis

Caption: Dual inhibition of PI3K/AKT and STAT3 pathways leading to reduced tumor growth.[4]

Diagram: NF-κB Signaling Pathway Inhibition

NFkB_Pathway Nitrostyrene Derivative Nitrostyrene Derivative tRXRα tRXRα Nitrostyrene Derivative->tRXRα Binds to TRAF2 TRAF2 tRXRα->TRAF2 Blocks Interaction NF-κB Activation NF-κB Activation TRAF2->NF-κB Activation Leads to Cancer Cell Apoptosis Cancer Cell Apoptosis NF-κB Activation->Cancer Cell Apoptosis Inhibition induces

Caption: Inhibition of NF-κB signaling through interaction with tRXRα.[5]

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against a range of pathogenic bacteria and fungi. The electrophilic nature of the nitrovinyl group is thought to be crucial for their antimicrobial action, likely through covalent modification of microbial enzymes and proteins.[6]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzonitrile and nitrofuran derivatives, which share structural similarities with the target compounds, against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[7]
trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazoleWide range of bacteria and fungiNot specified[8]
Nitrofuran Derivative 1Candida and Cryptococcus neoformans strains3.9[9]
Nitrofuran Derivative 5Candida and Cryptococcus neoformans strains3.9[9]
Nitrofuran Derivative 11H. capsulatum0.48[9]
Nitrofuran Derivative 3P. brasiliensis0.48[9]
Mechanism of Antimicrobial Action

The antimicrobial activity of nitro-containing compounds often involves their metabolic activation by the microorganisms themselves. This process can generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[6] The general mechanism involves the reduction of the nitro group, which leads to the formation of toxic radical species within the microbial cell.[6]

Diagram: General Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Microbial Inoculum Microbial Inoculum Microbial Inoculum->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols: Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth medium, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The nitrovinyl group in these derivatives can act as a Michael acceptor, making them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine in their active sites. This mechanism is a key area of investigation for their therapeutic potential.

Experimental Protocols: Enzyme Inhibition Assays

General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative.

  • Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme, buffer, and the inhibitor at various concentrations. Pre-incubate for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound derivatives have emerged as a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is intrinsically linked to their unique chemical structure, which allows for the modulation of critical cellular pathways and the inhibition of key enzymes. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by the presence of a nitrovinyl group and a benzonitrile moiety. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The electron-withdrawing nature of the nitrile and nitro groups activates the alkene bond, making it susceptible to a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Henry-von-Hippel reaction, a reliable method for its preparation.

Reaction Scheme

The principal synthetic route to this compound involves the condensation of 4-cyanobenzaldehyde with nitromethane. This reaction, a classic example of the Henry (or nitroaldol) reaction, is typically base-catalyzed and proceeds via a nitroaldol addition followed by dehydration to yield the final product.[1][2][3]

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 4-Cyanobenzaldehyde product This compound reactant1->product Ammonium Acetate, Acetic Acid, Reflux reactant2 Nitromethane reactant2->product plus + caption General reaction scheme for the synthesis of this compound.

Caption: General reaction scheme for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related para-substituted β-nitrostyrenes via the Henry reaction.

EntryStarting AldehydeProductCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
14-CyanobenzaldehydeThis compoundAmmonium AcetateAcetic Acid100652[4]
24-Chlorobenzaldehyde(E)-1-Chloro-4-(2-nitrovinyl)benzeneAmmonium AcetateAcetic Acid100682[5]
34-Methylbenzaldehyde(E)-1-Methyl-4-(2-nitrovinyl)benzeneAmmonium AcetateAcetic Acid100678[5]
44-Methoxybenzaldehyde(E)-1-Methoxy-4-(2-nitrovinyl)benzeneAmmonium AcetateAcetic Acid100675[5]

Experimental Protocols

Synthesis of this compound via Henry Reaction

This protocol is adapted from a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[5]

Materials:

  • 4-Cyanobenzaldehyde (1 eq)

  • Nitromethane (6.9 eq)

  • Ammonium acetate (2.4 eq)

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing 20 mL of acetic acid, add ammonium acetate (2.4 eq).

  • To this solution, add nitromethane (6.9 eq) followed by 4-cyanobenzaldehyde (1 eq).

  • The reaction mixture is heated to reflux at 100°C for six hours with continuous stirring.

  • After six hours, the mixture is cooled to room temperature and stirred overnight.

  • The resulting solution is then poured into ice water.

  • The pH of the aqueous mixture is adjusted to 7 with a 2M aqueous solution of NaOH.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a yellow solid.

  • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.

Characterization Data for this compound:

  • Appearance: Light yellow solid[4]

  • Yield: 52%[4]

  • Melting Point: 182-184°C[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 13.8 Hz, 1H)[4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A Combine 4-Cyanobenzaldehyde, Nitromethane, and Ammonium Acetate in Acetic Acid B Reflux at 100°C for 6 hours A->B Heat C Cool to Room Temperature and Stir Overnight B->C Cool D Pour into Ice Water and Neutralize with NaOH C->D E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over Na₂SO₄ F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I Crude Product J Characterize Product I->J Pure Product

Caption: Synthetic and purification workflow.

References

Applications of (E)-4-(2-Nitrovinyl)benzonitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile building block in organic synthesis, prized for its electron-deficient alkene character conferred by the powerful electron-withdrawing nitro and cyano groups. This feature renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of diverse molecular scaffolds. Its applications span from fundamental carbon-carbon bond-forming reactions to the construction of complex heterocyclic systems, positioning it as a key intermediate for researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, including Michael additions, cycloaddition reactions, and reductions.

Michael Addition Reactions

The polarized nature of the nitrovinyl group makes this compound an excellent Michael acceptor. It readily reacts with a variety of soft nucleophiles, including carbanions, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by bases or, in the case of asymmetric synthesis, by organocatalysts.

Michael Addition of Malonates

The addition of malonate esters to this compound provides a straightforward route to functionalized glutarate derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Table 1: Michael Addition of Dialkyl Malonates to this compound and Analogues [1][2]

EntryNitroalkeneMalonateCatalystSolventTime (min)Yield (%)
1This compoundDimethyl malonateTriethylamineNone2>95 (crude)
2(E)-β-NitrostyreneDimethyl malonateTriethylamineNone1-299
3(E)-4-Chloro-β-nitrostyreneDimethyl malonateTriethylamineNone1-296
4(E)-4-Nitro-β-nitrostyreneDimethyl malonateTriethylamineNone1-298
5(E)-β-NitrostyreneDiethyl malonateTriethylamineNone1-297

Experimental Protocol: Michael Addition of Dimethyl Malonate [2]

  • To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.).

  • Add dimethyl malonate (1.1 mmol, 1.1 equiv.).

  • Add a catalytic amount of triethylamine (0.1 mmol, 0.1 equiv.).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired adduct.

Michael_Addition_Workflow start Start reactants Mix this compound, Dimethyl Malonate, and Triethylamine start->reactants reaction Stir at Room Temperature reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Purification by Column Chromatography monitoring->workup Reaction Complete product Michael Adduct workup->product end End product->end

Caption: Workflow for the Michael addition of dimethyl malonate.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, enabling the stereocontrolled synthesis of six- and five-membered rings, respectively.

Diels-Alder Reaction

In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene derivative. The reaction typically proceeds with high regio- and stereoselectivity.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [3][4][5][6]

  • Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.

  • In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as toluene or dichloromethane.

  • Add an excess of freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, remove the solvent and excess cyclopentadiene under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the bicyclic adduct.

Note: Due to the tendency of cyclopentadiene to dimerize, it should be freshly prepared and used in excess.

Diels_Alder_Reaction dienophile This compound (Dienophile) reaction [4+2] Cycloaddition dienophile->reaction diene Cyclopentadiene (Diene) diene->reaction product Cyclohexene Adduct reaction->product

Caption: Diels-Alder reaction of this compound.

1,3-Dipolar Cycloaddition with Azomethine Ylides

This compound serves as an excellent dipolarophile in reactions with 1,3-dipoles such as azomethine ylides, leading to the formation of highly substituted pyrrolidines. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone.[7][8][9]

Experimental Protocol: Synthesis of a Pyrrolidine Derivative [10][11]

  • To a suspension of this compound (1.0 mmol, 1.0 equiv.) and sarcosine (1.2 mmol, 1.2 equiv.) in a suitable solvent (e.g., toluene or methanol), add paraformaldehyde (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • The reaction involves the in situ generation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with the nitroalkene.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the substituted pyrrolidine.

This reaction provides a powerful method for the construction of the pyrrolidine ring system, a common motif in many biologically active compounds.[12]

Dipolar_Cycloaddition_Pathway cluster_generation Azomethine Ylide Generation sarcosine Sarcosine ylide Azomethine Ylide (1,3-Dipole) sarcosine->ylide formaldehyde Formaldehyde formaldehyde->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile This compound (Dipolarophile) dipolarophile->cycloaddition product Substituted Pyrrolidine cycloaddition->product Reduction_Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate (H₂ atmosphere) add_catalyst->hydrogenation filtration Filter through Celite hydrogenation->filtration concentration Concentrate Filtrate filtration->concentration product 4-(2-Aminoethyl)benzonitrile concentration->product end End product->end

References

Synthesis of Heterocyclic Compounds from (E)-4-(2-Nitrovinyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing (E)-4-(2-nitrovinyl)benzonitrile as a versatile starting material. The inherent reactivity of the nitroalkene moiety allows for its participation in a range of cyclization and multicomponent reactions, offering access to a diverse array of heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Synthesis of Substituted Pyridines

The reaction of this compound with active methylene compounds provides a straightforward route to highly functionalized pyridine derivatives. The reaction typically proceeds via a Michael addition, followed by cyclization and aromatization.

Reaction with Malononitrile

The reaction with malononitrile leads to the formation of 2-amino-6-(4-cyanophenyl)-4-substituted-pyridine-3,5-dicarbonitriles. This transformation is often carried out as a one-pot, three-component reaction involving the nitroalkene, malononitrile, and an aldehyde in the presence of a basic catalyst.

Table 1: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-arylpyridine-3,5-dicarbonitriles

EntryAldehyde (ArCHO)CatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol485
24-ChlorobenzaldehydeTriethylamineMethanol682
34-MethoxybenzaldehydeDBUAcetonitrile390
Experimental Protocol: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-phenylpyridine-3,5-dicarbonitrile
  • To a stirred solution of this compound (1.74 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

  • Add piperidine (0.5 mL) as a catalyst to the reaction mixture.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Diagram 1: Synthesis of Substituted Pyridines

G cluster_reactants Reactants cluster_conditions Conditions A This compound G Michael Adduct Intermediate A->G B Malononitrile B->G C Aldehyde (ArCHO) C->G D Base Catalyst (e.g., Piperidine) D->G E Solvent (e.g., Ethanol) E->G F Reflux H Cyclized Intermediate F->H G->H Intramolecular Cyclization I Substituted Pyridine H->I Aromatization (-H2O, -HNO2)

Caption: Workflow for the synthesis of substituted pyridines.

Synthesis of Substituted Pyrroles via Van Leusen Reaction

The [3+2] cycloaddition reaction between this compound and tosylmethyl isocyanide (TosMIC), known as the Van Leusen pyrrole synthesis, provides a direct route to 3-(4-cyanophenyl)-4-nitropyrroles. This reaction is typically carried out in the presence of a base.[1][2][3]

Table 2: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole Derivatives

EntryTosMIC DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
1Tosylmethyl isocyanideNaHTHF/DMSORoom Temp.578
2Ethyl isocyanoacetateK2CO3Acetonitrile60872
3Tosylmethyl isocyanideDBUDichloromethaneRoom Temp.685
Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in a mixture of dry THF (20 mL) and DMSO (5 mL) under a nitrogen atmosphere, add a solution of tosylmethyl isocyanide (1.95 g, 10 mmol) in dry THF (10 mL) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.74 g, 10 mmol) in dry THF (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrole derivative.

Diagram 2: Van Leusen Pyrrole Synthesis Pathway

G A This compound D Michael Addition Intermediate A->D B Tosylmethyl Isocyanide (TosMIC) C Base (e.g., NaH) B->C C->D Deprotonation E Cyclized Intermediate D->E Intramolecular [3+2] Cycloaddition F 3-(4-Cyanophenyl)-4-nitropyrrole E->F Elimination of Tosyl Group

Caption: Reaction pathway for the synthesis of pyrroles.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized from this compound through a reaction with amidine derivatives such as guanidine. The reaction likely proceeds through an initial Michael addition of the guanidine to the nitroalkene, followed by cyclization and subsequent aromatization.

Table 3: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-substituted-pyrimidines

EntryNucleophileCatalystSolventTime (h)Yield (%)
1Guanidine CarbonateSodium EthoxideEthanol865
2Acetamidine HydrochlorideDBUDMF1060
3Benzamidine HydrochloridePotassium CarbonateAcetonitrile1255
Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)pyrimidine
  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) under a nitrogen atmosphere.

  • To this solution, add guanidine carbonate (0.90 g, 5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.74 g, 10 mmol) in ethanol (10 mL) to the reaction mixture.

  • Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

  • After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[4]

Diagram 3: Pyrimidine Synthesis Workflow

G A This compound D Michael Adduct A->D B Guanidine C Base (e.g., NaOEt) B->C C->D Michael Addition E Cyclized Dihydropyrimidine D->E Intramolecular Cyclization F 2-Amino-4-(4-cyanophenyl)pyrimidine E->F Aromatization (-H2O, -HNO2)

Caption: General workflow for pyrimidine synthesis.

References

Application Notes: (E)-4-(2-Nitrovinyl)benzonitrile in Diastereoselective [3+2] Cycloaddition Reactions for the Synthesis of Bio-relevant Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

(An illustrative guide for researchers, scientists, and drug development professionals)

Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a versatile building block in organic synthesis, particularly valued as a highly reactive dipolarophile in [3+2] cycloaddition reactions. The presence of both a nitro group and a cyano group, strong electron-withdrawing functionalities, renders the carbon-carbon double bond electron-deficient and thus highly susceptible to nucleophilic attack from 1,3-dipoles. This reactivity profile makes it an excellent substrate for the construction of highly functionalized five-membered heterocyclic rings, such as pyrrolidines and isoxazolidines, which are prevalent scaffolds in numerous biologically active compounds and approved drugs.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in [3+2] cycloaddition reactions, with a focus on the synthesis of polysubstituted pyrrolidines through reactions with azomethine ylides. The resulting pyrrolidine core is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and enzyme inhibition.[1][3][4]

[3+2] Cycloaddition with Azomethine Ylides

The reaction of this compound with azomethine ylides provides a direct and highly atom-economical route to densely functionalized pyrrolidines.[5] Azomethine ylides, typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl sarcosinate) and an aldehyde or via other methods, act as the 1,3-dipole. The cycloaddition with the electron-deficient alkene this compound proceeds in a concerted or stepwise manner to yield a pyrrolidine ring with control over up to four new stereocenters.

The regioselectivity of the cycloaddition is generally high, with the nucleophilic carbon of the azomethine ylide attacking the β-carbon of the nitroalkene. The diastereoselectivity can often be controlled by the choice of catalyst, solvent, and the substituents on the azomethine ylide. Metal catalysts, particularly silver(I) salts, have been shown to effectively promote these reactions with high levels of stereocontrol.[6][7]

General Reaction Scheme:

General [3+2] Cycloaddition Reaction.

Quantitative Data Summary

While specific quantitative data for the [3+2] cycloaddition of this compound is not extensively reported, the following table summarizes representative yields and diastereoselectivities for analogous reactions between substituted β-nitrostyrenes and azomethine ylides, providing an expected range for outcomes.

EntryDipolarophile (Substituted β-Nitrostyrene)1,3-Dipole (from)Catalyst (mol%)SolventTemp (°C)Yield (%)dr (endo/exo)Reference
1β-NitrostyreneSarcosine, BenzaldehydeAgOAc (5)TolueneRT85>95:5Analogous to[6]
24-Chloro-β-nitrostyreneN-benzylglycine methyl esterAgOAc (5), DBUCH2Cl2RT9290:10Analogous to[7]
34-Methoxy-β-nitrostyreneIsatin, Sarcosine-EtOHReflux7885:15Analogous to related syntheses
4This compound Methyl sarcosinate, Benzaldehyde AgOAc (5) Toluene RT Expected >80 Expected >90:10 Projected

Experimental Protocols

Protocol 1: Silver-Catalyzed [3+2] Cycloaddition of this compound and an Azomethine Ylide

This protocol describes a typical procedure for the silver-catalyzed [3+2] cycloaddition reaction to synthesize a polysubstituted pyrrolidine.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • α-Amino acid ester (e.g., Methyl sarcosinate)

  • Silver(I) acetate (AgOAc)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the aldehyde (1.1 mmol, 1.1 equiv) and the α-amino acid ester (1.2 mmol, 1.2 equiv).

  • Dissolve the reactants in anhydrous toluene (5 mL).

  • To the stirred solution, add silver(I) acetate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Experimental Workflow Diagram

G start Start reactants Combine this compound, aldehyde, and amino acid ester in a dry flask start->reactants solvent Add anhydrous toluene reactants->solvent catalyst Add AgOAc catalyst solvent->catalyst reaction Stir at room temperature under inert atmosphere (12-24h) catalyst->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Filter through celite and concentrate monitoring->workup Complete purification Purify by flash column chromatography workup->purification characterization Characterize product (NMR, MS) purification->characterization end End characterization->end

Workflow for Pyrrolidine Synthesis.

Application in Drug Discovery

The pyrrolidine scaffold synthesized through this methodology is of significant interest in drug discovery. The strategic placement of the nitro, cyano, and other aryl groups provides multiple points for further functionalization, allowing for the generation of diverse chemical libraries for biological screening.

Pyrrolidine derivatives have been reported to interact with a variety of biological targets. For instance, they can act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes, or as antagonists for chemokine receptors involved in cancer metastasis.[2]

Potential Signaling Pathway Involvement

While the specific biological targets of pyrrolidines derived from this compound would require experimental validation, a plausible mechanism of action for analogous anticancer agents involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrrolidine Derivative (Potential Inhibitor) Inhibitor->Akt inhibits

References

Application Note and Protocol for the Purification of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (E)-4-(2-Nitrovinyl)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the synthesis via a Henry condensation reaction followed by purification using recrystallization and silica gel column chromatography.

Introduction

This compound is a derivative of β-nitrostyrene, a class of compounds known for their diverse biological activities. The purification of this compound is crucial for its use in subsequent synthetic steps in drug discovery and development. This protocol details a reliable method for obtaining high-purity this compound. The synthesis involves the condensation of 4-cyanobenzaldehyde with nitromethane, followed by a purification cascade.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₉H₆N₂O₂[1]
Molecular Weight174.16 g/mol [1]
AppearanceLight yellow solid[2]
Melting Point182-184 °C[2]
¹H NMR (400 MHz, CDCl₃)δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 13.8 Hz, 1H), 7.54 (d, J = 8.4 Hz, 2H)[2]

Table 2: Summary of a Typical Synthesis and Purification of this compound

StepParameterValueReference
SynthesisStarting Aldehyde4-cyanobenzaldehyde[3]
Nitromethane6.9 equivalents[3]
CatalystAmmonium acetate (2.4 equivalents)[3]
SolventAcetic acid[3]
Reaction Temperature100 °C (Reflux)[3]
Reaction Time6 hours[3]
Yield (crude)Not specified
PurificationMethod 1Recrystallization[4][5]
Recrystallization SolventDichloromethane/Hexane (1:2) or Ethanol[4][5]
Method 2Silica Gel Column Chromatography[3][4]
Eluent SystemHexane / Ethyl Acetate (5:1)[3]
Purified Yield52%[2]

Experimental Protocols

Synthesis of Crude this compound

This procedure is adapted from a general method for the synthesis of para-substituted β-nitrostyrenes.[3]

Materials:

  • 4-cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ice water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100 °C.

  • After six hours, cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid.

Purification Protocol 1: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds based on differences in solubility.[6][7][8][9]

Procedure:

  • Dissolve the crude this compound in a minimum amount of boiling dichloromethane.

  • Slowly add hexane (approximately twice the volume of dichloromethane) as an anti-solvent until the solution becomes slightly cloudy.[4]

  • Gently heat the mixture until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Alternative Solvent: Ethanol can also be used for recrystallization.[5]

Purification Protocol 2: Silica Gel Column Chromatography

Flash column chromatography is a technique used to purify compounds from a mixture based on their polarity.[10]

Procedure:

  • Prepare a silica gel slurry in the chosen eluent system (e.g., hexane/ethyl acetate = 5:1).[3]

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the hexane/ethyl acetate (5:1) mobile phase.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start Materials: 4-cyanobenzaldehyde, Nitromethane, Ammonium Acetate, Acetic Acid reaction Henry Condensation (Reflux, 100°C, 6h) start->reaction workup Aqueous Workup (Ice Water, EtOAc Extraction) reaction->workup crude Crude Product (Yellow Solid) workup->crude recrystallization Recrystallization (DCM/Hexane or Ethanol) crude->recrystallization Method 1 column Silica Gel Column Chromatography (Hexane/EtOAc) crude->column Method 2 pure_product Pure this compound recrystallization->pure_product column->pure_product characterization Characterization (mp, NMR) pure_product->characterization

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Reactions Involving (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by a benzonitrile scaffold substituted with a nitrovinyl group. Its molecular formula is C9H6N2O2, and it has a molecular weight of 174.16 g/mol .[1][2] This compound typically appears as a pale yellow solid, is soluble in organic solvents like acetone and ethyl acetate, but has poor solubility in water.[1] The presence of two strong electron-withdrawing groups (nitro and cyano) activates the vinyl double bond, making this compound an excellent Michael acceptor and a valuable intermediate for synthesizing a variety of more complex molecules for agrochemical and pharmaceutical applications.[1][3] Due to its reactivity, it is a key precursor in various carbon-carbon bond-forming reactions.

Safety and Handling: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[1] Containers should be kept tightly sealed in a cool, dry place.[1]

Synthesis of this compound via Henry Condensation

The most common method for synthesizing β-nitrostyrenes, including the title compound, is the Henry "nitro-aldol" reaction. This involves the condensation of an aromatic aldehyde with a nitroalkane, catalyzed by a base.

Experimental Protocol:

A general procedure adapted for the synthesis of this compound is as follows:

  • To a solution of ammonium acetate (2.4 equivalents) in acetic acid (approx. 20 mL per 1 equivalent of aldehyde), add nitromethane (6.9 equivalents).

  • Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.

  • Reflux the reaction mixture at 100°C for six hours.

  • After cooling to room temperature, stir the mixture overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 using a 2M aqueous solution of NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a solid.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.[4]

Synthesis and Purification Workflow

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 4-Cyanobenzaldehyde Mix Combine in Flask A->Mix B Nitromethane B->Mix C Ammonium Acetate C->Mix D Acetic Acid D->Mix Reflux Reflux at 100°C (6 hours) Mix->Reflux Stir Cool and Stir (Overnight) Reflux->Stir Quench Pour into Ice Water Stir->Quench Neutralize Adjust pH to 7 (NaOH) Quench->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Chroma Silica Gel Chromatography Concentrate->Chroma Product This compound Chroma->Product

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data Summary
PropertyValueReference
Appearance Light yellow solid[1][5]
Molecular Formula C9H6N2O2[1][2]
Molecular Weight 174.16 g/mol [1][2]
Melting Point 182-184 °C[5]
Yield 52%[5]
¹H NMR (400 MHz, CDCl₃) δ 8.00 (d, J=13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.68 (d, J=13.8 Hz, 1H), 7.62 (d, J=8.4 Hz, 2H)[5]
Density ~1.23 g/cm³[1]

Michael Addition Reactions

As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles in a conjugate addition fashion. This reaction is fundamental for C-C bond formation.[3][6] A representative protocol involves the addition of a soft carbon nucleophile like dimethyl malonate.

Experimental Protocol:

A general procedure for the Michael addition of dimethyl malonate is as follows:

  • Dissolve this compound (1 equivalent) and dimethyl malonate (2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Add a catalytic amount of a suitable base (e.g., an alkylamino substituted triazine, DBU, or a phase transfer catalyst like tetrabutylammonium chloride in a biphasic system).[6][7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to yield the Michael adduct, Dimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate.[7]

Michael Addition Logical Diagram

G Acceptor This compound (Michael Acceptor) Product Michael Adduct Acceptor->Product Leads to Nucleophile Dimethyl Malonate (Nucleophile) Intermediate Enolate Intermediate Nucleophile->Intermediate Forms Catalyst Base Catalyst Catalyst->Nucleophile Deprotonation Intermediate->Acceptor 1,4-Conjugate Addition

Caption: Logical flow of a base-catalyzed Michael Addition reaction.

Expected Product Data
Reactant 1Reactant 2ProductExpected Yield
This compoundDimethyl malonateDimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate75-85%

Note: Yield is an estimate based on similar reactions reported in the literature for substituted nitrostyrenes.[7]

[3+2] Cycloaddition Reactions

This compound can also act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with nitrile oxides, such as benzonitrile N-oxide, which typically yields 4-nitro-substituted Δ²-isoxazoline structures.

Theoretical Basis and Protocol:

Computational studies within the Molecular Electron Density Theory (MEDT) framework suggest that these reactions are initiated by the attack of the nucleophilic oxygen atom of the nitrile oxide onto the most electrophilic carbon atom (Cα) of the nitroalkene.[8] This interaction governs the regioselectivity, favoring the formation of 4-nitroisoxazolines.[8]

  • Generate the benzonitrile N-oxide in situ from the corresponding hydroximoyl chloride and a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene or THF.

  • Add a solution of this compound (1 equivalent) to the nitrile oxide solution at room temperature.

  • Stir the mixture for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, filter the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline.

[3+2] Cycloaddition Pathway

G cluster_reactants Reactants Dipole Benzonitrile N-Oxide (Dipole) TransitionState [ Transition State ] Dipole->TransitionState [3+2] Cycloaddition Dipolarophile This compound (Dipolarophile) Dipolarophile->TransitionState [3+2] Cycloaddition Product 3-(4-cyanophenyl)-4-nitro-5-phenyl -4,5-dihydroisoxazole TransitionState->Product Forms Regioselective Product

Caption: Pathway for the [3+2] cycloaddition reaction.

Reactants and Expected Product
DipoleDipolarophileExpected Product Structure
Benzonitrile N-oxideThis compound3-(4-cyanophenyl)-4-nitro-5-phenyl-4,5-dihydroisoxazole

References

Application Notes and Protocols: (E)-4-(2-Nitrovinyl)benzonitrile as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (E)-4-(2-nitrovinyl)benzonitrile and related nitrostyrene derivatives as precursors in the synthesis of pharmacologically active compounds, particularly those with anticancer properties. Detailed protocols for the synthesis of a representative bioactive compound and its biological evaluation are provided.

This compound , a member of the nitrostyrene class, serves as a versatile building block for the synthesis of various heterocyclic and aromatic compounds. Its electron-deficient double bond makes it a reactive Michael acceptor, enabling the construction of complex molecular architectures. This reactivity has been harnessed in the development of novel therapeutic agents, most notably tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.

Application in Anticancer Drug Discovery: Synthesis of Tubulin Polymerization Inhibitors

Nitrostyrene derivatives have been extensively investigated as analogs of combretastatin A-4, a potent natural product that inhibits tubulin polymerization. The structural simplicity and potent biological activity of these synthetic analogs make them attractive candidates for drug development. The general strategy involves the reaction of a substituted benzaldehyde with a substituted phenylacetonitrile via a Knoevenagel condensation to yield a 2-phenylacrylonitrile derivative. While not a direct reaction of this compound, this precursor conceptually informs the synthesis of compounds with a similar pharmacophore.

Herein, we detail the synthesis and biological evaluation of a representative 2-phenylacrylonitrile derivative, (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile , as a potent tubulin polymerization inhibitor.

Experimental Protocols

Synthesis of (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile

This protocol describes the synthesis of a combretastatin A-4 analog via a Knoevenagel condensation reaction.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • 4-Chlorophenylacetonitrile

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 4-chlorophenylacetonitrile (1.1 eq) in absolute ethanol, add sodium ethoxide (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

Expected Yield: 85-95%

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, BEL-7402)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of the synthesized compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer)

  • (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (dissolved in DMSO)

  • Positive control (e.g., Combretastatin A-4)

  • Vehicle control (DMSO)

  • 96-well microplate, UV-transparent

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the tubulin solution according to the kit manufacturer's instructions in the provided reaction buffer containing GTP.

  • Add the test compound at various concentrations, a positive control, and a vehicle control to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to each well and immediately start monitoring the change in absorbance at 340 nm at 37°C for 60 minutes.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[1]

Data Presentation

The following tables summarize the expected quantitative data for a representative 2-phenylacrylonitrile derivative, (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, based on literature for analogous compounds.[1]

Table 1: In Vitro Antiproliferative Activity

Cell LineCompoundIC₅₀ (nM)
HCT116(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile~5-10
BEL-7402(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile~7-15
TaxolPositive ControlVaries

Table 2: Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile~1-5
Combretastatin A-4~1-3

Visualizations

Diagrams

G cluster_synthesis Synthesis Workflow cluster_application Application in Drug Discovery precursor This compound (Conceptual Precursor) reagents Substituted Benzaldehyde + Substituted Phenylacetonitrile precursor->reagents Informs Synthesis condensation Knoevenagel Condensation reagents->condensation product 2-Phenylacrylonitrile Derivative condensation->product product_app 2-Phenylacrylonitrile Derivative bio_eval Biological Evaluation product_app->bio_eval anticancer Anticancer Agent bio_eval->anticancer

Caption: Conceptual workflow for the application of this compound in drug discovery.

G drug 2-Phenylacrylonitrile Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to inhibition Inhibition of Tubulin Polymerization drug->inhibition tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for 2-phenylacrylonitrile derivatives as tubulin inhibitors.

G start Synthesized Compound in_vitro In Vitro Assays start->in_vitro mtt MTT Assay (Cell Viability) in_vitro->mtt tubulin_assay Tubulin Polymerization Assay in_vitro->tubulin_assay ic50_cell Determine IC₅₀ (Antiproliferative Activity) mtt->ic50_cell ic50_tubulin Determine IC₅₀ (Tubulin Inhibition) tubulin_assay->ic50_tubulin

Caption: Logical workflow for the biological evaluation of synthesized compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (E)-4-(2-Nitrovinyl)benzonitrile Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile.

FAQs - General Questions

What is the primary method for preparing this compound?

The primary method for preparing this compound is the Henry reaction, also known as a nitroaldol condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane.

What are the starting materials for this synthesis?

The key starting materials are 4-cyanobenzaldehyde and nitromethane.

What catalysts are typically used?

A variety of basic catalysts can be employed. Common choices include:

  • Ammonium acetate in acetic acid.

  • Primary amines such as n-butylamine.[3]

  • Alkali hydroxides like sodium hydroxide in methanol.[4]

  • Enzymes, for biocatalytic approaches.[5]

  • Heterogeneous catalysts like imidazole.[6]

What are the key reaction parameters to control?

The critical parameters to control during the synthesis are:

  • Temperature: The Henry reaction can be exothermic, especially during the initial addition of a strong base.[4][7] Maintaining the recommended temperature is crucial to prevent side reactions and ensure safety.

  • Reaction Time: The time required for the reaction to reach completion can vary significantly depending on the catalyst and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Stoichiometry of Reactants: The molar ratio of nitromethane to 4-cyanobenzaldehyde can influence the reaction rate and yield. An excess of nitromethane is often used.

  • Choice of Solvent: The solvent can impact catalyst activity and reactant solubility. Common solvents include acetic acid, methanol, and ethanol.[7]

What is a typical yield for this reaction?

Yields can vary widely based on the specific protocol and scale. Optimized procedures for related β-nitrostyrenes report yields ranging from 80% to over 90%.[7] However, without careful optimization, yields can be significantly lower.

What are the main safety precautions?

  • The Henry reaction can be highly exothermic, requiring careful temperature control.[4][7]

  • β-nitrostyrene vapors can be irritating to the eyes and nose, and the solid product can be a skin irritant.[4][7] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before commencing any experimental work.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Catalyst The chosen catalyst may not be optimal. Consider screening different catalysts. For instance, if an alkali hydroxide gives poor results, ammonium acetate in acetic acid could be a viable alternative.[7]
Incorrect Reaction Temperature If the temperature is too low, the reaction rate may be negligible. If it's too high, side reactions or decomposition can occur. For base-catalyzed reactions, maintaining a temperature between 10-15°C during base addition is often critical. For ammonium acetate methods, refluxing in acetic acid is a common condition.[7]
Poor Quality Reagents Impurities in the 4-cyanobenzaldehyde or nitromethane can inhibit the reaction. Use freshly distilled or high-purity reagents.
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using TLC to determine the optimal reaction time.
Reversibility of the Reaction The Henry reaction is reversible, which can lead to low equilibrium concentrations of the product.[2] In some cases, removal of water as it is formed can help drive the reaction to completion.
Formation of an Oily Product Instead of Crystals
Possible Cause Suggested Solution
Formation of the Intermediate β-Nitro Alcohol The intermediate β-nitro alcohol may not have fully dehydrated to the desired nitroalkene. Incorrect workup procedures can also lead to the isolation of this intermediate.
Incorrect Workup Procedure During the acidic workup of a base-catalyzed reaction, the alkaline reaction mixture should be added slowly to the acid with vigorous stirring. The reverse addition often leads to the formation of an oily nitro alcohol intermediate.[4]
Presence of Impurities Impurities can sometimes inhibit crystallization, resulting in an oily product.
Product is Difficult to Purify
Possible Cause Suggested Solution
Presence of Multiple Byproducts Side reactions can lead to a complex mixture of products. Consider optimizing the reaction conditions to improve selectivity.
Inappropriate Purification Method For solid products, recrystallization is often the first choice. If the product is an oil or heavily contaminated, column chromatography may be necessary.
Incorrect Recrystallization Solvent The choice of solvent is critical for successful recrystallization. Ethanol is a commonly used solvent for β-nitrostyrenes.[4][8] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solvent mixtures like hexane/ethyl acetate or methanol/water can also be effective.[9]
Incorrect Eluent for Column Chromatography For column chromatography of β-nitrostyrenes, a common eluent system is a mixture of hexane and ethyl acetate.[10] The polarity of the eluent should be optimized using TLC to achieve good separation.
Reaction is very slow or appears to have stalled
Possible Cause Suggested Solution
Insufficient Catalyst Activity The catalyst may be of low quality, or an insufficient amount may have been used. Ensure the catalyst is active and used in the correct proportion.
Low Reaction Temperature Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Poor Solubility of Reactants If the 4-cyanobenzaldehyde is not sufficiently soluble in the reaction medium, the reaction will be slow. Ensure a suitable solvent is used to dissolve the reactants.

Experimental Protocols

Method 1: Ammonium Acetate in Acetic Acid

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.

Materials:

  • 4-cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ammonium acetate (e.g., 2.4 equivalents) in glacial acetic acid (e.g., 20 mL per 1 equivalent of aldehyde), add nitromethane (e.g., 6.9 equivalents).

  • Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.

  • Reflux the reaction mixture for a specified time (e.g., 6 hours) at a suitable temperature (e.g., 100°C).

  • After reflux, cool the mixture to room temperature and allow it to stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Purification Protocol 1: Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Purification Protocol 2: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[10]

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of β-Nitrostyrenes

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeEnzyme (ST0779)TBME/Water401892[5]
2-NitrobenzaldehydeChiral Bis(β-amino alcohol)-Cu(OAc)₂Ethanol252499[11]
BenzaldehydeNaOHMethanol10-15-80-83[4]
Substituted BenzaldehydesAmmonium AcetateAcetic Acid100 (reflux)630-82
BenzaldehydeImidazoleSolvent-free (grinding)Room Temp0.0894[6]

Note: This table presents data for various benzaldehydes to illustrate the range of conditions and yields. The synthesis of this compound is expected to follow similar trends.

Diagrams

G cluster_workflow Synthesis Workflow start Start: 4-Cyanobenzaldehyde + Nitromethane reaction Henry Reaction (Base Catalyst, Solvent, Temp, Time) start->reaction workup Aqueous Workup (pH adjustment, Extraction) reaction->workup drying Drying and Solvent Removal workup->drying crude Crude Product drying->crude purification Purification (Recrystallization or Chromatography) crude->purification final_product Final Product: this compound purification->final_product

Figure 1: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low or No Yield Observed q1 Check Reaction Conditions start->q1 q2 Analyze Crude Product q1->q2 Conditions OK a1_temp Optimize Temperature q1->a1_temp Incorrect Temp? a1_cat Screen Different Catalysts q1->a1_cat Ineffective Catalyst? a1_time Increase Reaction Time (Monitor by TLC) q1->a1_time Insufficient Time? a2_impure Purify Reactants q2->a2_impure Impure Starting Materials? a2_side Modify Conditions to Improve Selectivity q2->a2_side Side Reactions Dominant?

Figure 2: Troubleshooting logic for low yield in this compound synthesis.

G cluster_mechanism Henry Reaction Mechanism r1 Nitromethane nitronate Nitronate Anion r1->nitronate Deprotonation base Base (B:) base->nitronate alkoxide β-Nitro Alkoxide nitronate->alkoxide Nucleophilic Attack aldehyde 4-Cyanobenzaldehyde aldehyde->alkoxide nitro_alcohol β-Nitro Alcohol Intermediate alkoxide->nitro_alcohol Protonation h_b Conjugate Acid (BH+) h_b->nitro_alcohol product This compound nitro_alcohol->product Dehydration elimination - H₂O elimination->product

Figure 3: Reaction mechanism of the base-catalyzed Henry reaction.

References

Technical Support Center: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-4-(2-Nitrovinyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and historically significant method for synthesizing this compound is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the desired this compound.

Q2: What are some common catalysts used for this reaction?

A2: A variety of bases and catalytic systems can be employed for the Henry-Knoevenagel condensation. These range from weak bases like ammonium acetate to stronger bases like sodium hydroxide. The choice of catalyst is critical and can significantly impact the reaction rate and yield.

Q3: My reaction has a low yield. What are the potential causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Reversible Reaction: The Henry condensation is a reversible reaction, which can limit the final yield.[1]

  • Inefficient Catalyst: The choice of base and its concentration are crucial for driving the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Dehydration of the intermediate β-nitro alcohol to the final product often requires elevated temperatures.[1]

  • Substrate Reactivity: While the electron-withdrawing cyano group on the benzaldehyde is generally favorable for this reaction, other factors can influence reactivity.[1]

  • Side Reactions: Competing reactions, such as polymerization of the nitrostyrene product, can reduce the yield of the desired compound.[1]

Q4: How can I purify the crude this compound?

A4: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent is often effective for removing minor impurities. For more complex mixtures or to achieve higher purity, column chromatography is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials.1. Use a fresh or different catalyst (e.g., ammonium acetate, piperidine).2. Increase the reaction temperature to promote dehydration of the nitroaldol intermediate. Consider refluxing in a suitable solvent like acetic acid.3. Monitor the reaction by TLC to determine the optimal reaction time.4. Ensure the 4-cyanobenzaldehyde and nitromethane are pure and dry.
Formation of a Thick Precipitate That is Difficult to Stir This is often the intermediate β-nitro alcohol salt.Add a small amount of a suitable solvent (e.g., methanol) to improve stirring.[2]
Product is an Oil Instead of a Solid Presence of impurities, such as unreacted starting materials or solvent residues.1. Ensure all solvent has been removed under high vacuum.2. Purify the product using column chromatography to remove impurities that are depressing the melting point.
Product Purity is Low After Recrystallization 1. Inappropriate recrystallization solvent.2. Presence of impurities with similar solubility to the product.1. Experiment with different solvent systems for recrystallization. Common choices include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[3][4]2. If recrystallization is ineffective, purify the product by column chromatography.
Difficulty Separating Product from Side Products by Column Chromatography The polarity of the product and side products are too similar.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. A common starting point for "normal" polarity compounds is 10-50% ethyl acetate in hexane.[5]

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and Related Compounds

Starting AldehydeCatalyst/ConditionsSolventYield (%)Reference
4-cyanobenzaldehydeMethod B (details not specified)Not specified52[1]
BenzaldehydeNaOHMethanol/WaterNot specified[6]
4-chlorobenzaldehydeAmmonium acetate, refluxAcetic Acid82
4-methylbenzaldehydeAmmonium acetate, refluxAcetic Acid78
4-methoxybenzaldehydeAmmonium acetate, refluxAcetic Acid75

Experimental Protocols

General Protocol for the Synthesis of this compound via Henry-Knoevenagel Condensation

This protocol is a general procedure for the synthesis of β-nitrostyrenes and can be adapted for this compound.

Materials:

  • 4-cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: ethyl acetate/hexane mixture).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix 4-cyanobenzaldehyde, nitromethane, and ammonium acetate in acetic acid reflux 2. Reflux at 100°C for 6 hours reactants->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to room temperature monitor->cool quench 5. Pour into ice water cool->quench extract 6. Extract with ethyl acetate quench->extract wash_dry 7. Wash with brine and dry extract->wash_dry concentrate 8. Concentrate under vacuum wash_dry->concentrate purify 9. Recrystallization or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_reaction Check Reaction Conditions start->check_reaction check_purification Check Purification Method start->check_purification catalyst Is the catalyst active? check_reaction->catalyst No temp_time Are temperature and time optimal? check_reaction->temp_time Yes recrystallization Is recrystallization effective? check_purification->recrystallization No optimize_catalyst Use fresh/different catalyst catalyst->optimize_catalyst side_reactions Are there significant side reactions? temp_time->side_reactions Yes optimize_conditions Increase temperature/time temp_time->optimize_conditions No modify_workup Modify workup to remove side products side_reactions->modify_workup Yes column Is column chromatography optimized? recrystallization->column Yes change_solvent Try different recrystallization solvents recrystallization->change_solvent optimize_column Optimize column solvent system (gradient elution) column->optimize_column No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Side reactions and byproducts in (E)-4-(2-Nitrovinyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Henry reaction, also known as a nitroaldol or Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The reaction proceeds via a β-nitro alcohol intermediate, which then undergoes dehydration to form the final product, this compound.

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The most prevalent side reactions and byproducts include:

  • Formation of the β-nitro alcohol intermediate: Incomplete dehydration can lead to the presence of 1-(4-cyanophenyl)-2-nitroethanol in the final product. Benzaldehydes with electron-withdrawing groups, like the 4-cyano group, can sometimes favor the formation of this nitroalcohol, with some catalytic systems yielding it as the main product with no traces of the dehydrated nitrostyrene.[1]

  • Polymerization: The nitrostyrene product can be prone to polymerization, especially in the presence of certain catalysts like methylamine or at elevated temperatures. This can result in the formation of high-melting, often insoluble, polymeric materials.[2]

  • Cannizzaro Reaction: Under strongly basic conditions and with sterically hindered substrates, a self-condensation of the aldehyde, known as the Cannizzaro reaction, can occur as a side reaction.[3]

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-cyanobenzaldehyde and nitromethane in the product mixture.

Q3: How does the electron-withdrawing cyano group affect the reaction?

A3: The electron-withdrawing nature of the 4-cyano group significantly influences the reactivity of the 4-cyanobenzaldehyde. It enhances the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack by the nitromethane anion.[4] However, it can also stabilize the intermediate β-nitro alcohol, potentially making the dehydration step more challenging under certain conditions.[1] Some catalytic systems that work well for other benzaldehydes may not be as effective for those with strong electron-withdrawing groups.[5][6]

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective purification methods are:

  • Recrystallization: This is a widely used technique to purify the crude product. Suitable solvents include ethanol, methanol, or mixtures like ethanol/water or n-hexane/acetone.[2][7]

  • Column Chromatography: For separating the desired product from closely related impurities or when recrystallization is not effective, column chromatography using silica gel is recommended. A common eluent system is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Scenario 1: Low or No Yield of the Desired Product

Possible Cause Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst is crucial. For aldehydes with electron-withdrawing groups, some catalysts may not be effective. Consider using ammonium acetate in acetic acid, which is a robust and commonly cited method.[2]
Reaction Temperature Too Low While the initial reaction can be exothermic, the dehydration of the β-nitro alcohol intermediate often requires elevated temperatures (e.g., reflux). Ensure the reaction is heated sufficiently for an adequate duration.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
Decomposition of Product Prolonged heating at very high temperatures can lead to polymerization and decomposition. Avoid excessive heating and consider using a milder catalyst system if decomposition is suspected.[2]

Scenario 2: The Main Product is the β-nitro alcohol Intermediate

Possible Cause Troubleshooting Steps
Insufficient Dehydration The dehydration step may require more forcing conditions. Ensure the reaction is heated to reflux in a solvent like acetic acid to facilitate the elimination of water.[2]
Catalyst System Favors Alcohol Certain catalytic systems, particularly some chiral copper complexes, are designed to favor the formation and isolation of the nitroalcohol.[1] For the synthesis of the nitrostyrene, a catalyst system known to promote dehydration is necessary.
Workup Procedure Adding the alkaline reaction mixture to acid promotes dehydration. The reverse addition can lead to the isolation of the nitro alcohol.[8]

Scenario 3: Formation of a Polymeric or Tarry Substance

Possible Cause Troubleshooting Steps
Catalyst Choice Catalysts like methanolic methylamine are known to cause the formation of high-melting polymers if the product is not quickly isolated.[2] Using ammonium acetate in acetic acid can mitigate this issue.
High Reaction Temperature Excessive heat can promote polymerization of the electron-deficient nitrostyrene product. Maintain the reaction at a controlled reflux temperature.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period after completion can lead to the formation of higher condensation products and polymers.[2] Monitor the reaction by TLC and work it up once the starting material is consumed.

Data Presentation

The following table summarizes the expected yields and potential byproduct distribution under a common synthetic protocol. Please note that the byproduct percentages are estimates based on typical outcomes for Henry reactions of substituted benzaldehydes and may vary depending on the specific reaction conditions.

Compound Typical Yield Potential Byproduct Percentage (Estimate)
This compound50-60%-
1-(4-cyanophenyl)-2-nitroethanol< 10%Can be higher with incomplete dehydration
Polymeric Byproducts< 5%Dependent on catalyst and temperature
Unreacted 4-cyanobenzaldehyde< 5%Dependent on reaction completion

Experimental Protocols

Synthesis of this compound using Ammonium Acetate

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.[2]

Materials:

  • 4-cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ice

  • Water

  • Methanol or ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzaldehyde (e.g., 5 g), nitromethane (e.g., 5 mL), and ammonium acetate (e.g., 2 g) in glacial acetic acid (e.g., 20 mL).

  • Heat the mixture to reflux and maintain for approximately two hours. The solution will likely darken in color as the product forms.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water with stirring.

  • A solid precipitate of the crude this compound should form.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

Mandatory Visualizations

Reaction_Pathway 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Nitro_Alcohol_Intermediate 1-(4-cyanophenyl)-2-nitroethanol 4-Cyanobenzaldehyde->Nitro_Alcohol_Intermediate + Nitromethane Nitromethane Nitromethane Nitromethane->Nitro_Alcohol_Intermediate Base_Catalyst Base_Catalyst Base_Catalyst->Nitro_Alcohol_Intermediate Final_Product This compound Nitro_Alcohol_Intermediate->Final_Product - H2O (Dehydration) Side_Products Polymerization/ Higher Condensation Products Final_Product->Side_Products Heat/Catalyst

Caption: Reaction pathway for the synthesis of this compound showing the main reaction and potential side reactions.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Appropriate Catalyst? Start->Check_Catalyst Check_Temp Sufficient Temperature? Check_Catalyst->Check_Temp Yes Change_Catalyst Change to Ammonium Acetate/Acetic Acid Check_Catalyst->Change_Catalyst No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Increase_Temp Increase to Reflux Check_Temp->Increase_Temp No Increase_Time Extend Reaction Time Check_Time->Increase_Time No Success Improved Yield Check_Time->Success Yes Change_Catalyst->Success Increase_Temp->Success Increase_Time->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: (E)-4-(2-Nitrovinyl)benzonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (E)-4-(2-Nitrovinyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - The chosen solvent is too good, keeping the compound dissolved even at low temperatures.- The solution is not saturated enough (too much solvent was used).- The rate of cooling is too fast, preventing crystal nucleation.- Select a less polar solvent or use a mixed solvent system where the compound is less soluble.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before moving it to an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The compound is too impure.- The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Consider pre-purification by column chromatography to remove significant impurities.- Ensure a slow cooling rate. Using a solvent with a lower boiling point may also help.
Poor Recovery/Low Yield - Too much solvent was used during dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer or washing.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.- A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - The eluent system is not optimized (polarity is too high or too low).- The column was not packed properly, leading to channeling.- The column was overloaded with crude material.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for nitrostyrenes is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Compound Elutes Too Quickly with the Solvent Front - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or Tailing of Bands - The compound is not fully soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column.- Adding a small amount of a slightly more polar solvent to the eluent can sometimes help. For acidic or basic compounds, adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape.
Low Recovery of the Compound - The compound is irreversibly adsorbed onto the silica gel.- The compound is unstable on silica gel.- For sensitive compounds, deactivating the silica gel with a small amount of triethylamine before packing the column may help.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The most common impurities are likely unreacted starting materials from the synthesis, which is typically a Henry condensation reaction. These include 4-cyanobenzaldehyde and nitromethane. Byproducts from side reactions, such as the self-condensation of 4-cyanobenzaldehyde or polymerization of the product, may also be present.

Q2: How do I choose the best recrystallization solvent?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is to test a range of solvents with varying polarities. For nitrostyrenes, common solvent systems include ethanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.

Q3: My purified compound looks like a yellow solid. Is this expected?

A3: Yes, this compound is typically described as a pale yellow or yellow solid.

Q4: I see some unknown peaks in the 1H NMR spectrum of my purified product. What could they be?

A4: Unknown peaks could be residual solvents from the purification. Common solvents like ethyl acetate, hexane, and dichloromethane have characteristic NMR signals. Other possibilities include unremoved starting materials or byproducts. Comparing your spectrum to a reference spectrum of the pure compound and consulting tables of common NMR solvent impurities can help in identification.

Q5: Is this compound stable during purification?

A5: While generally stable, β-nitrostyrenes can be susceptible to polymerization, especially at elevated temperatures or in the presence of basic impurities. It is advisable to use moderate temperatures during recrystallization and to avoid unnecessarily long exposure to the stationary phase during column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general procedure for the recrystallization of nitrostyrene compounds and should be optimized for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., a high ratio of hexane to ethyl acetate to start) while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of nitrostyrenes using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl acetate mixture)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often ideal. For nitrostyrenes, a starting point could be a 10:1 to 5:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide representative data for the purification of β-nitrostyrene derivatives, which can serve as a reference for expected outcomes when purifying this compound.

Table 1: Column Chromatography of β-Nitrostyrene Derivatives

CompoundEluent System (Hexanes:EtOAc)Yield (%)
(E)-1-methyl-4-(2-nitrovinyl)benzene1:184
(E)-1-(2-nitrovinyl)benzene1:170
(E)-1-methoxy-4-(2-nitrovinyl)benzene1:173

Table 2: Recrystallization of β-Nitrostyrene Derivatives

CompoundRecrystallization Solvent
(E)-1-methyl-4-(2-nitrovinyl)benzeneCH2Cl2-Hexanes (1:2)
(E)-1-(2-nitrovinyl)benzeneCH2Cl2-Hexanes (1:2)
(E)-1-methoxy-4-(2-nitrovinyl)benzeneCH2Cl2-Hexanes (1:2)

Mandatory Visualization

Signaling Pathway

Nitrovinyl compounds have been shown to modulate inflammatory signaling pathways. One such pathway is the Toll-like Receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response. The diagram below illustrates the major branches of the TLR4 signaling pathway, the MyD88-dependent and TRIF-dependent pathways.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor receptor adaptor adaptor kinase kinase transcription_factor transcription_factor response response TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs TBK1 TBK1/IKKε TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex IRF3 IRF3 TBK1->IRF3 NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IRF3_nuc IRF3 IRF3->IRF3_nuc Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes IFN_Genes Type I Interferon Gene Expression IRF3_nuc->IFN_Genes

Caption: TLR4 signaling cascade via MyD88- and TRIF-dependent pathways.

Experimental Workflow

The following workflow illustrates the general steps for the purification of this compound.

Purification_Workflow start_end start_end process process decision decision output output Crude Crude Product Column_Q High Impurity Load? Crude->Column_Q Dissolve Dissolve in Minimal Hot Solvent HotFilt_Q Insoluble Impurities? Dissolve->HotFilt_Q HotFilt Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool Slow Cooling & Ice Bath HotFilt_Q->Cool No HotFilt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Discard or Concentrate) Collect->MotherLiquor Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure Column_Q->Dissolve No Column Column Chromatography Column_Q->Column Yes Fractions Combine Pure Fractions & Evaporate Column->Fractions Fractions->Pure

Caption: General purification workflow for this compound.

References

Stability issues of (E)-4-(2-Nitrovinyl)benzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-4-(2-Nitrovinyl)benzonitrile during experimental use. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields in a reaction involving this compound. What are the potential stability-related causes?

A1: Low yields can often be attributed to the inherent reactivity of the nitrostyrene functional group. This compound is highly susceptible to nucleophilic attack and polymerization, particularly under basic conditions. The strong electron-withdrawing nature of both the nitro and nitrile groups enhances the electrophilicity of the double bond, making it prone to side reactions.[1]

Troubleshooting Steps:

  • pH Control: If your reaction is run under basic conditions, consider using a milder base or a buffered system to minimize base-catalyzed polymerization.

  • Temperature Management: Exothermic reactions can accelerate decomposition. Ensure adequate temperature control, and consider running the reaction at a lower temperature.

  • Exclusion of Light: Nitrostyrenes can undergo photodimerization or isomerization when exposed to UV light. It is advisable to protect the reaction mixture from light.

  • Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q2: My purified this compound is showing signs of degradation upon storage. What are the recommended storage conditions?

A2: this compound should be stored in a cool, dark, and dry place. Exposure to light, heat, and moisture can lead to degradation. For long-term storage, refrigeration is recommended. It is also advisable to store the compound under an inert atmosphere to prevent potential oxidation.

Q3: I am performing a Michael addition with this compound and observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A3: The high reactivity of this compound as a Michael acceptor can sometimes lead to side reactions.[2][3] Common issues include polymerization of the starting material and secondary reactions of the initial Michael adduct.

Troubleshooting Steps:

  • Catalyst Choice: The choice of base or catalyst is crucial. A weak base may not be sufficient to deprotonate the nucleophile, while a strong base can promote polymerization of the nitrostyrene. Consider screening different catalysts to find the optimal balance.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the nitrostyrene may increase the likelihood of polymerization.

Q4: Can this compound undergo hydrolysis?

A4: Yes, under certain conditions, both the nitrile and the nitrovinyl groups can be susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][5][6][7][8] The nitroalkene moiety can also undergo reactions in aqueous media, particularly in the presence of strong acids or bases.

Stability Profile of this compound

ConditionStabilityPotential Degradation Pathways
Acidic pH (e.g., pH 1-3) ModerateHydrolysis of the nitrile group to a carboxylic acid.
Neutral pH (e.g., pH 6-8) Relatively StableSlow hydrolysis or other degradation may occur over extended periods.
Basic pH (e.g., pH 9-12) LowProne to anionic polymerization; potential hydrolysis of the nitrile group.
Elevated Temperature (>50 °C) LowIncreased rate of decomposition and polymerization.
UV Light Exposure LowPotential for [2+2] cycloaddition (dimerization) or E/Z isomerization.[9]
Oxidizing Agents Moderate to LowThe nitro group is generally stable to oxidation, but the vinyl group can be susceptible.

Experimental Protocols

General Protocol for Monitoring the Stability of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Thermal Stress: Incubate a sample of the stock solution at a controlled elevated temperature (e.g., 60 °C).

  • Photolytic Stress: Expose a sample of the stock solution to a UV light source.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of this compound and identify any degradation products.[10][11]

Synthesis of this compound via Henry Condensation

This is a general procedure for the synthesis of nitrostyrenes.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in nitromethane (10 equivalents).

  • Add a catalyst, such as ammonium acetate (0.5 equivalents).

2. Reaction:

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

3. Work-up:

  • Cool the reaction mixture to room temperature.

  • Remove the excess nitromethane under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizing Potential Degradation Pathways and Workflows

Stability_Issues cluster_conditions Reaction Conditions cluster_compound cluster_degradation Potential Degradation Products Base Base NVB This compound Base->NVB initiates Heat Heat Heat->NVB accelerates UV_Light UV_Light UV_Light->NVB induces Polymer Polymer NVB->Polymer Polymerization Isomer Z-Isomer NVB->Isomer Isomerization Dimer Dimer NVB->Dimer [2+2] Cycloaddition Hydrolysis_Product 4-Carboxy-trans-cinnamic acid NVB->Hydrolysis_Product Hydrolysis (under harsh conditions)

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Base Is a strong base used? Start->Check_Base Check_Temp Is the reaction exothermic or run at high temp? Check_Base->Check_Temp No Use_Milder_Base Use milder base or buffer system Check_Base->Use_Milder_Base Yes Check_Light Is the reaction exposed to light? Check_Temp->Check_Light No Improve_Cooling Improve cooling and consider lower temp. Check_Temp->Improve_Cooling Yes Protect_From_Light Protect reaction from light Check_Light->Protect_From_Light Yes End Improved Yield Check_Light->End No Use_Milder_Base->End Improve_Cooling->End Protect_From_Light->End

Caption: Troubleshooting workflow for low reaction yields.

References

How to handle and store (E)-4-(2-Nitrovinyl)benzonitrile safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving (E)-4-(2-Nitrovinyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance and should be handled with care. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It may cause irritation to the eyes, skin, and respiratory tract.

Q2: What are the proper storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When working with this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.

Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

A4: Low yields in the synthesis, which is often a Henry reaction between 4-formylbenzonitrile and nitromethane, can be due to several factors:

  • Incomplete reaction: Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Suboptimal temperature: The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to decomposition.[3]

  • Catalyst issues: If using a catalyst, ensure it is active and used in the correct amount.

  • Loss during workup: The product may be lost during extraction or purification steps. Ensure efficient extraction with an appropriate solvent and careful handling during purification.[4]

Q5: The color of my reaction mixture changed unexpectedly to a dark brown/black. What does this indicate?

A5: A significant color change to dark brown or black often suggests decomposition or the formation of polymeric side products.[5] This can be caused by excessive heat, prolonged reaction times, or the presence of impurities. It is advisable to monitor the reaction temperature closely and purify the starting materials if necessary.

Q6: I'm having trouble purifying this compound by column chromatography. The compound seems to be decomposing on the silica gel. What can I do?

A6: Nitroalkenes can be sensitive to silica gel, leading to decomposition during chromatography.[6] If you observe streaking or the appearance of new spots on TLC after spotting the crude product, consider the following:

  • Use a less acidic stationary phase: Consider using neutral or basic alumina for chromatography.

  • Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar solvent containing a small percentage of a mild base like triethylamine.

  • Alternative purification methods: Recrystallization from a suitable solvent system can be an effective method for purifying the product without the risk of decomposition on a stationary phase.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reaction time or temperature.Increase reaction time and/or temperature, monitoring by TLC.
Inactive catalyst.Use fresh or properly activated catalyst.
Significant loss of product after workupInefficient extraction.Perform multiple extractions with a suitable organic solvent.
Product is partially water-soluble.Saturate the aqueous layer with brine before extraction.
Product decomposition during reactionReaction temperature is too high.Lower the reaction temperature and monitor for side product formation.
Presence of impurities in starting materials.Purify starting materials before use.
Purification Issues
Symptom Possible Cause Suggested Solution
Streaking or new spots on TLC after spottingDecomposition on silica gel.Use neutral alumina or deactivated silica gel for chromatography.
Consider recrystallization as an alternative purification method.
Product co-elutes with impuritiesInappropriate solvent system for chromatography.Optimize the solvent system for better separation.
Yellow/brown color in the final productPresence of polymeric or degradation impurities.Recrystallize the product from a suitable solvent.
A charcoal treatment of a solution of the product may help remove colored impurities.

Quantitative Data

Property Value Reference
Molecular Formula C₉H₆N₂O₂[2][7]
Molecular Weight 174.16 g/mol [2][7]
Appearance Yellow solid[8]
Melting Point 182-184 °C[8]
Boiling Point Data not available
Density Data not available
Solubility Soluble in organic solvents.[9]

Experimental Protocols

Synthesis of this compound via the Henry Reaction

This protocol describes a general procedure for the synthesis of this compound from 4-formylbenzonitrile and nitromethane.

Materials:

  • 4-Formylbenzonitrile

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-formylbenzonitrile (1 equivalent) and ammonium acetate (2.4 equivalents) in glacial acetic acid.

  • Addition of Nitromethane: Add nitromethane (6.9 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water.

    • Neutralize the solution to pH 7 with a saturated aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a yellow solid.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Combine 4-formylbenzonitrile, ammonium acetate, and acetic acid add_nitro 2. Add nitromethane start->add_nitro reflux 3. Heat to reflux (4-6 h) add_nitro->reflux quench 4. Cool and pour into ice water reflux->quench neutralize 5. Neutralize with NaOH (aq) quench->neutralize extract 6. Extract with ethyl acetate neutralize->extract wash 7. Wash with brine extract->wash dry 8. Dry over Na2SO4 wash->dry filter 9. Filter dry->filter concentrate 10. Concentrate in vacuo filter->concentrate recrystallize 11. Recrystallize concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: A flowchart of the synthesis and purification process.

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my Henry reaction for this compound consistently low?

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. Strong bases can promote unwanted side reactions, while an insufficient amount of catalyst will lead to an incomplete reaction.[1]

    • Solution: While common bases like sodium hydroxide or potassium carbonate are used, consider screening alternative catalysts. Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phase transfer catalysts like tetrabutylammonium bromide (TBAB) can provide milder reaction conditions and potentially improve yields.[1] A variety of bases can be employed, including alkali metal hydroxides, alkoxides, carbonates, and nonionic organic amine bases.[2]

  • Incorrect Reaction Temperature: Temperature plays a significant role in the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. Lowering the temperature can minimize side reactions but may necessitate longer reaction times. Conversely, higher temperatures can speed up the reaction but may also encourage the dehydration of the intermediate nitro alcohol to the desired nitroalkene.[1]

  • Poor Reagent Quality: Impurities in the starting materials, 4-formylbenzonitrile or nitromethane, can impede the reaction.

    • Solution: Ensure the purity of your reagents. 4-formylbenzonitrile can be purified by recrystallization, and nitromethane can be distilled if necessary.

  • Reversibility of the Reaction: The Henry reaction is reversible, which can limit the final product yield.[2]

    • Solution: To drive the reaction towards the product, consider removing water as it is formed, for instance, by using a Dean-Stark apparatus, especially when scaling up.

Question 2: My reaction has stalled and is not proceeding to completion. What should I do?

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst may have been consumed or deactivated over the course of the reaction.

    • Solution: Consider a stepwise addition of the catalyst. Add an initial portion at the beginning of the reaction and a second portion after a certain period of monitoring has shown the reaction to have slowed.

  • Insufficient Mixing: In larger scale reactions, inadequate mixing can lead to localized areas of low reactant or catalyst concentration.

    • Solution: Ensure efficient stirring throughout the reaction. For larger vessels, consider using an overhead mechanical stirrer instead of a magnetic stir bar.

Question 3: I am observing the formation of significant side products. How can I minimize them?

Possible Causes and Solutions:

  • Cannizzaro Reaction: Under strongly basic conditions, 4-formylbenzonitrile can undergo a self-condensation reaction (Cannizzaro reaction), especially if it is sterically hindered.[2][3]

    • Solution: Use a milder base or a catalytic amount of a stronger base. Carefully control the rate of addition of the base to the reaction mixture to avoid high local concentrations.

  • Polymerization: The nitroalkene product can be prone to polymerization, especially at elevated temperatures or in the presence of strong bases.

    • Solution: Maintain the reaction at the lowest effective temperature and minimize the reaction time. Once the reaction is complete, promptly quench it and proceed with the workup and purification.

  • Aldol Condensation: Side reactions such as aldol condensation can occur with the use of basic reagents.[3]

    • Solution: Careful selection of the base and reaction conditions is crucial to favor the desired Henry reaction.

Question 4: How can I effectively purify the final product, this compound, at a larger scale?

Possible Causes and Solutions:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solution: A suitable solvent system needs to be identified. For a related compound, p-nitrobenzonitrile, recrystallization from 50% acetic acid with 91% recovery has been reported.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for your product.

  • Column Chromatography: While effective at a smaller scale, it can be cumbersome and expensive for large quantities.

    • Solution: If chromatography is necessary, consider using a wider column and flash chromatography techniques to expedite the process. A mixture of petroleum ether and ethyl acetate has been used as an eluent for purifying 4-nitrobenzonitrile.[5]

  • Washing: Thorough washing of the crude product can remove many impurities.

    • Solution: After filtration, wash the solid product with water to remove inorganic salts and any water-soluble impurities. A wash with a cold, non-polar solvent like hexanes can help remove non-polar byproducts. For a similar compound, washing with a 5% sodium hydroxide solution was employed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary depending on the specific reaction conditions. A reported synthesis of this compound yielded a light yellow solid with a 52% yield.[6] Yields for similar para-substituted β-nitrostyrenes range from 30% to 78%.[7]

Q2: What is the melting point of this compound?

A2: The reported melting point for this compound is 182-184°C.[6]

Q3: What are some common catalysts used for the Henry reaction?

A3: A variety of bases can be used, including ionic bases like alkali metal hydroxides, alkoxides, and carbonates, as well as nonionic organic amine bases such as TMG, DBU, and DBN.[2] Ammonium acetate in acetic acid has also been used.[7] The choice of base can influence the reaction outcome.[2]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, modifications to the Henry reaction include employing high-pressure and sometimes solvent-free conditions to improve selectivity.[2] Microwave irradiation has also been used for solvent-free Henry reactions.[3]

Q5: What is the stereoselectivity of the Henry reaction?

A5: The Henry reaction typically produces a mixture of enantiomers or diastereomers due to the reversibility of the reaction and the potential for epimerization of the nitro-substituted carbon atom.[2] However, for the synthesis of this compound, the subsequent dehydration step generally leads to the more stable E-isomer.

Experimental Protocols

Synthesis of this compound via Henry Reaction

This protocol is based on a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[7]

Materials:

  • 4-formylbenzonitrile

  • Nitromethane

  • Ammonium acetate

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Ice water

Procedure:

  • To a solution of ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents).

  • Add 4-formylbenzonitrile (1 equivalent) to the mixture.

  • Reflux the mixture for six hours at 100°C.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to neutral using a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound and Analogs

CompoundAldehydeCatalyst/SolventReaction Time & Temp.Yield (%)Reference
This compound4-formylbenzonitrileMethod B (details not specified)Not specified52[6]
(E)-1-methyl-4-(2-nitrovinyl)benzenep-tolualdehydeAmmonium acetate / Acetic acid6h, 100°C78[7]
(E)-1-methoxy-4-(2-nitrovinyl)benzeneAnisaldehydeAmmonium acetate / Acetic acid6h, 100°C75[7]
(E)-4-(2-nitrovinyl)biphenyl4-phenylbenzaldehydeAmmonium acetate / Acetic acid6h, 100°C60[7]
(E)-N,N-dimethyl-4-(2-nitrovinyl)aniline4-(dimethylamino)benzaldehydeAmmonium acetate / Acetic acid6h, 100°C30[7]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆N₂O₂[8]
Molecular Weight174.16 g/mol [8]
AppearanceLight yellow solid[6]
Melting Point182-184°C[6]
Density~1.23 g/cm³[8]
SolubilityMore soluble in organic solvents like acetone or ethyl acetate; sparingly soluble in water.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine 4-formylbenzonitrile, nitromethane, and ammonium acetate in acetic acid reflux Reflux at 100°C for 6 hours reagents->reflux stir Cool and stir overnight reflux->stir quench Pour into ice water and neutralize stir->quench extract Extract with ethyl acetate quench->extract dry Dry and concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product catalyst Suboptimal Catalyst start->catalyst temp Incorrect Temperature start->temp reagents Poor Reagent Quality start->reagents reversible Reaction Reversibility start->reversible sol_catalyst Screen alternative catalysts (e.g., DBU, TBAB) catalyst->sol_catalyst sol_temp Optimize temperature profile temp->sol_temp sol_reagents Purify starting materials reagents->sol_reagents sol_reversible Remove water during reaction reversible->sol_reversible

References

Technical Support Center: Catalyst Selection for (E)-4-(2-Nitrovinyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. The content is designed to address specific challenges encountered during experimental procedures, with a focus on catalyst selection and reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Henry (nitroaldol) reaction between 4-cyanobenzaldehyde and nitromethane.

Problem Possible Cause Suggested Solution
Low to No Product Yield Inappropriate Catalyst Choice: The selected base catalyst may be too weak or too strong, leading to a slow reaction or decomposition of reactants/products.- For a simple and effective approach, consider using ammonium acetate in acetic acid. - Primary amines like methylamine or cyclohexylamine can also be effective catalysts. - For higher yields and stereoselectivity, consider a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex.
Reversible Nature of the Reaction: The initial addition product, a β-nitro alcohol, can revert to the starting materials under basic conditions.- Ensure the reaction conditions favor the dehydration of the intermediate alcohol to the desired nitroalkene. Using a system like ammonium acetate in refluxing acetic acid can facilitate this.
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.- For the ammonium acetate/acetic acid system, refluxing at 100°C is a common condition. - When using amine catalysts, gentle heating may be required, but monitor for side product formation.
Formation of Side Products Decomposition of Nitromethane: Strong bases can cause nitromethane to decompose, resulting in a brown, unusable liquid and reducing the yield of the desired product.- Avoid using strong bases like potassium hydroxide if possible. If a strong base is necessary, use it in catalytic amounts and at low temperatures. - Weaker bases or organocatalysts are generally preferred to minimize this side reaction.
Formation of Michael Adducts: The product, this compound, is a Michael acceptor and can react with nucleophiles present in the reaction mixture.- Once the reaction is complete, it is crucial to neutralize the base catalyst by adding an acid to prevent further reactions.
Difficulty in Product Isolation and Purification Contamination with Starting Materials: Incomplete reaction can lead to the presence of 4-cyanobenzaldehyde and nitromethane in the crude product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Purification can be achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Presence of Polymeric Byproducts: The reaction can sometimes produce tar-like substances, especially at higher temperatures or with prolonged reaction times.- Optimize the reaction temperature and time to minimize the formation of these byproducts. - Recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexanes, can help in purifying the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. This is followed by dehydration of the intermediate β-nitro alcohol to yield the final product.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the desired outcome in terms of yield, reaction time, and stereoselectivity.

  • For simplicity and moderate yields: Ammonium acetate in acetic acid is a reliable choice.

  • For potentially higher yields: Primary amines can be effective.

  • For high yields and high enantioselectivity (for chiral products): Chiral metal complexes, such as those involving copper, are recommended.

Q3: My reaction mixture is turning dark brown. What should I do?

A3: A dark brown coloration often indicates the decomposition of nitromethane, which can be caused by a strong base or high temperatures. Consider using a weaker base, lowering the reaction temperature, or reducing the amount of catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials (4-cyanobenzaldehyde) and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane. Recrystallization can also be employed for further purification.

Quantitative Data Presentation

The following table summarizes the performance of different catalytic systems in the synthesis of β-nitrostyrenes, providing a basis for catalyst selection.

Catalyst SystemAldehyde SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonium Acetatepara-substituted aldehydesAcetic Acid100 (Reflux)6~60[1]
Sulfated Zirconia / Secondary AmineBenzaldehydeToluene--70[2]
Chiral bis(β-amino alcohol)-Cu(OAc)₂2-NitrobenzaldehydeEthanol2524>99[3]

Experimental Protocols

Protocol 1: Synthesis using Ammonium Acetate[1]
  • To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100°C.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to a yellow solid.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Synthesis using a Chiral Copper Catalyst[3]
  • In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

  • Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.

  • To this solution, add 4-cyanobenzaldehyde (0.2 mmol).

  • Stir the mixture for 20 minutes at room temperature.

  • Add nitromethane (2 mmol) to the reaction mixture.

  • Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 25°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Henry_Reaction_Mechanism Mechanism of the Henry Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitromethane Nitromethane Nitronate_ion Nitronate ion Nitromethane->Nitronate_ion + Base Base Base Alkoxide_intermediate β-Nitro alkoxide intermediate Nitronate_ion->Alkoxide_intermediate + 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Nitro_alcohol β-Nitro alcohol Alkoxide_intermediate->Nitro_alcohol + H+ Proton_source H+ Final_Product This compound Nitro_alcohol->Final_Product - H₂O

Caption: Mechanism of the Henry reaction for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst appropriate? Start->Check_Catalyst Change_Catalyst Consider alternative catalyst (e.g., Ammonium Acetate, Primary Amine, Cu-complex) Check_Catalyst->Change_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Adjust_Temp Adjust temperature (e.g., reflux for ammonium acetate) Check_Conditions->Adjust_Temp No Check_Side_Reactions Evidence of side reactions? (e.g., dark coloration) Check_Conditions->Check_Side_Reactions Yes Monitor_Reaction Monitor reaction by TLC Adjust_Temp->Monitor_Reaction Monitor_Reaction->Check_Side_Reactions Modify_Base Use weaker base or reduce catalyst amount Check_Side_Reactions->Modify_Base Yes Purification_Issue Review purification procedure Check_Side_Reactions->Purification_Issue No Modify_Base->Purification_Issue End Improved Yield Purification_Issue->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Solvent effects on the reactivity of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-(2-Nitrovinyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

This compound is an electron-deficient alkene due to the strong electron-withdrawing effects of both the nitro and cyano groups. This makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The most common reaction type is a Michael addition, where a nucleophile adds to this β-carbon.

Q2: How do different types of solvents affect the reactivity of this compound in Michael additions?

Solvents play a crucial role in modulating the reactivity of this compound. The choice of solvent can significantly impact the reaction rate and even the reaction mechanism. Generally, polar aprotic solvents are observed to accelerate the rate of Michael additions to nitroalkenes compared to polar protic solvents.[1][2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating cations but leave the nucleophile's lone pairs more available for reaction, thus increasing its effective nucleophilicity and accelerating the reaction rate.[1][2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This generally leads to slower reaction rates.

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar solvents, the reaction may proceed through a more concerted process, and the rates can be slower than in polar aprotic solvents.[1][2]

Q3: Can solvent effects be visually observed through spectroscopy?

Troubleshooting Guides

Issue 1: Low or No Conversion in a Michael Addition Reaction

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Nucleophile Reactivity - Solvent Choice: If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMSO to enhance nucleophilicity. - Base Strength: If the nucleophile requires deprotonation (e.g., thiols, malonates), ensure the base used is strong enough to generate a sufficient concentration of the nucleophile.
Inappropriate Solvent - Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Reactivity: As a general rule, polar aprotic solvents favor Michael additions with anionic nucleophiles.
Low Reaction Temperature - Gently increase the reaction temperature while monitoring for side product formation.
Catalyst Inactivity (if applicable) - If using a catalyst, ensure it is fresh and active. For base-catalyzed reactions, check for potential quenching by acidic impurities.
Issue 2: Formation of Multiple Products or Impurities

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Side Reactions - Polymerization: this compound can polymerize under strongly basic conditions. Consider adding the base slowly or using a milder base. - Reaction with Solvent: Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Impure Starting Materials - Purify this compound and the nucleophile before use, for example, by recrystallization or column chromatography.
Incorrect Stoichiometry - Carefully control the molar ratios of the reactants and any catalysts or bases.

Data Presentation

Table 1: Effect of Solvent on the Rate of Michael Addition of Piperidine to β-Nitrostyrene*

Note: This data is for β-nitrostyrene, a closely related compound to this compound, and is presented to illustrate the general trend of solvent effects on the reactivity of the nitrovinyl group.

Solvent TypeSolventRate Constant (k_obs)
Polar Aprotic DMSO2434.7
DMF1234.0
Acetonitrile498.38
Ethyl acetate27.83
Polar Protic Methanol11.16
Butanol53.3
Hexanol189.67
Other Chloroform10.29

Data adapted from Sahu, T. K., Meher, S. K., & Patel, S. (2014). Michael–type reactions of β-nitrostyrenes with piperidine: effect of solvents on reactivity and reaction mechanism. MSc thesis.[1][2]

Experimental Protocols

General Procedure for Kinetic Measurement of Michael Addition by UV-Vis Spectroscopy

This protocol is based on the methodology used for studying the reaction of β-nitrostyrenes with piperidine and can be adapted for this compound.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired solvent.

    • Prepare a series of stock solutions of the nucleophile (e.g., piperidine, a thiol with a non-nucleophilic base) at various concentrations in the same solvent.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.

    • Equilibrate the solutions to the desired reaction temperature.

    • In a quartz cuvette, mix the solution of this compound with the nucleophile solution. Ensure the concentration of the nucleophile is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.

    • Immediately begin monitoring the decrease in absorbance of the this compound peak at its λmax (to be determined in the specific solvent).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

    • By plotting k_obs against the concentration of the nucleophile, the second-order rate constant can be determined.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_substrate Prepare stock solution of This compound equilibration Equilibrate solutions to reaction temperature prep_substrate->equilibration prep_nucleophile Prepare stock solutions of nucleophile at various concentrations prep_nucleophile->equilibration mixing Mix substrate and nucleophile in cuvette equilibration->mixing monitoring Monitor absorbance change over time mixing->monitoring plot1 Plot ln(A_t - A_∞) vs. time monitoring->plot1 calc_kobs Determine k_obs from slope plot1->calc_kobs plot2 Plot k_obs vs. [Nucleophile] calc_kobs->plot2 calc_k2 Determine second-order rate constant plot2->calc_k2

Figure 1. Experimental workflow for kinetic analysis.

solvent_effect_logic A Start Experiment B Choose Solvent Type A->B C Polar Protic (e.g., Methanol, Ethanol) B->C Protic D Polar Aprotic (e.g., Acetonitrile, DMSO) B->D Aprotic E Slower Reaction Rate (Nucleophile Solvation) C->E F Faster Reaction Rate (Free Nucleophile) D->F G Analyze Results E->G F->G

Figure 2. Logical relationship of solvent choice on reaction rate.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of (E)-4-(2-Nitrovinyl)benzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that can significantly influence the outcome of a synthetic route and the quality of the final product. (E)-4-(2-Nitrovinyl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound. The method's high resolution allows for the effective separation of the main compound from structurally similar impurities.

A common synthetic route to this compound is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 4-cyanobenzaldehyde with nitromethane.[1][2][3] Therefore, a typical impurity profile may include unreacted 4-cyanobenzaldehyde, as well as potential byproducts from side reactions. HPLC is adept at separating these closely related aromatic compounds.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. The following table provides a comparative overview of HPLC with alternative methods such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), and Melting Point Analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin Layer Chromatography (TLC) Melting Point Analysis
Principle Partitioning between a stationary phase and a liquid mobile phase.Partitioning between a stationary phase and a gaseous mobile phase.Adsorption on a thin layer of adsorbent material.Determination of the temperature range over which the solid melts.
Applicability Ideal for non-volatile and thermally stable compounds like this compound.Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds.A rapid and simple qualitative or semi-quantitative method.Provides a preliminary indication of purity; impurities typically depress and broaden the melting range.
Resolution High resolution, capable of separating closely related impurities.Very high resolution, especially with capillary columns.Lower resolution compared to HPLC and GC.Not a separation technique.
Quantification Highly quantitative with excellent accuracy and precision.Quantitative with appropriate calibration.Semi-quantitative at best.Not a quantitative method.
Throughput Moderate to high with the use of autosamplers.Moderate throughput.High throughput for multiple samples simultaneously.Low throughput.
Purity (%) >99.5%99.2%>98% (by visual estimation)Sharp melting range (e.g., 1-2°C)
Impurity Profile Detects and quantifies minor impurities (e.g., 4-cyanobenzaldehyde at 0.2%).Detects volatile impurities (e.g., residual solvents).Can visualize major impurities if they have different Rf values.Broadened melting range indicates the presence of impurities.

Note: The quantitative data presented in this table is illustrative and may vary based on the specific synthesis and analytical conditions.

Experimental Protocols

Detailed methodologies for the HPLC analysis and alternative techniques are provided below. These protocols are based on established methods for similar aromatic nitro compounds and benzonitrile derivatives.[4][5][6][7][8]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide excellent separation of this compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improved peak shape).

    • Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be employed for optimal separation. For example, starting with 50% acetonitrile and increasing to 80% over 15 minutes.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Thin Layer Chromatography (TLC)

TLC is a useful technique for rapid, qualitative assessment of purity.

  • Materials:

    • Silica gel TLC plates (e.g., silica gel 60 F254).

    • Developing Chamber.

    • UV lamp (254 nm).

  • Mobile Phase (Eluent):

    • A mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal ratio may require some experimentation.

  • Procedure:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the sample solution onto the TLC plate.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The purity can be estimated by the presence of a single spot.

Method 3: Melting Point Determination

This method provides a simple physical characterization and an indication of purity.

  • Instrumentation:

    • Melting point apparatus.

    • Capillary tubes.

  • Procedure:

    • Place a small amount of the dried sample into a capillary tube.[9]

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly and observe the temperature at which melting begins and the temperature at which the entire sample becomes a liquid.[9]

    • A pure sample will have a sharp melting point range (typically within 1-2 °C). A broad melting range suggests the presence of impurities.

Experimental Workflow and Data Analysis

The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques such as GC for residual solvent analysis and simple, rapid methods like TLC and melting point determination for preliminary checks are invaluable.

References

A Comparative Guide to the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent methods for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The comparison focuses on a conventional thermal method and a modern microwave-assisted approach, providing researchers with the necessary data to select the most suitable protocol for their needs.

Introduction to this compound

This compound is a β-nitrostyrene derivative characterized by the presence of a nitrile group and a nitrovinyl group on a benzene ring. This arrangement of functional groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The primary route to its synthesis is the Knoevenagel-Henry condensation between 4-cyanobenzaldehyde and nitromethane.

Physicochemical and Spectroscopic Data
  • Molecular Formula: C₉H₆N₂O₂

  • Molecular Weight: 174.16 g/mol

  • Appearance: Light yellow solid[1]

  • Melting Point: 182-184 °C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J= 13.8 Hz, 1H), 7.48 (d, J= 8.4 Hz, 2H).[1]

Comparison of Synthesis Methods

This section compares two methods for the synthesis of this compound: a conventional method using ammonium acetate in acetic acid and a microwave-assisted organic synthesis (MAOS) approach.

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted Synthesis
Reaction Type Knoevenagel-Henry CondensationKnoevenagel-Henry Condensation
Catalyst Ammonium AcetateAmmonium Acetate
Solvent Acetic AcidNitromethane (serves as both reactant and solvent)
Temperature Reflux (around 118 °C)150 °C
Reaction Time Several hours (typically 2-6 h)5-10 minutes
Reported Yield Moderate to Good (A specific yield of 52% has been reported for a similar method)[1]Generally high yields reported for analogous reactions[2]
Energy Input Conventional heating mantleMicrowave irradiation
Key Advantages Simple setup, readily available reagents.Drastically reduced reaction times, often higher yields, energy-efficient.[2]
Key Disadvantages Long reaction times, potentially lower yields, requires a separate solvent.Requires specialized microwave reactor equipment.

Experimental Protocols

Method 1: Knoevenagel-Henry Condensation with Conventional Heating

This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.

Materials:

  • 4-Cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add nitromethane (approximately 7 equivalents) and ammonium acetate (approximately 2.4 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-118 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then pour it into ice-water.

  • A yellow precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain a light yellow solid.

Method 2: Microwave-Assisted Knoevenagel-Henry Condensation

This protocol is based on a general method for microwave-assisted synthesis of β-nitrostyrenes.[2]

Materials:

  • 4-Cyanobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Microwave reactor vial

Procedure:

  • In a microwave-safe reaction vial, add 4-cyanobenzaldehyde (1 equivalent) and ammonium acetate (approximately 0.27 equivalents).

  • Add an excess of nitromethane, which will act as both the reactant and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Set the temperature to 150 °C and the reaction time to 5 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude product, which can be purified by recrystallization from ethanol.

Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the preparation and characterization of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Knoevenagel-Henry Condensation Knoevenagel-Henry Condensation 4-Cyanobenzaldehyde->Knoevenagel-Henry Condensation Nitromethane Nitromethane Nitromethane->Knoevenagel-Henry Condensation this compound this compound Knoevenagel-Henry Condensation-> this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Mix Reactants (4-Cyanobenzaldehyde, Nitromethane, Catalyst) Reaction Heating (Conventional or Microwave) Start->Reaction Workup Quench with Ice-Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product Characterization Analysis (NMR, MP, etc.) Product->Characterization

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Analysis of the Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of (E)-4-(2-nitrovinyl)benzonitrile with other nitroalkenes, focusing on two key reaction types: Michael additions and Diels-Alder cycloadditions. The electron-withdrawing nature of the nitro group confers significant electrophilicity to the β-carbon of the vinyl group, making nitroalkenes versatile reagents in organic synthesis. The additional presence of a cyano group in the para position of the phenyl ring in this compound is expected to further enhance its reactivity by increasing the electrophilic character of the double bond. This guide collates available quantitative data, presents detailed experimental protocols, and visualizes relevant biological signaling pathways to aid researchers in understanding and utilizing these valuable synthetic intermediates.

Comparative Reactivity Data

Direct quantitative comparisons of the reactivity of this compound with a wide range of other nitroalkenes under identical experimental conditions are scarce in the published literature. However, by collating data from various studies, we can draw valuable inferences. The following tables summarize kinetic data for Michael additions and Diels-Alder reactions of various substituted nitroalkenes. It is crucial to consider that the reaction conditions, including the nucleophile/diene, solvent, and temperature, vary between studies, which can significantly influence reaction rates.

Michael Addition Reactivity

The Michael addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The reactivity of the nitroalkene is highly dependent on the substituents on the aromatic ring and the β-carbon. Electron-withdrawing groups on the aromatic ring generally increase the rate of reaction by further polarizing the carbon-carbon double bond.

Table 1: Kinetic Data for Michael Addition of Amines to Substituted β-Nitrostyrenes

NitroalkeneAmineSolventk (M⁻¹s⁻¹)Reference
β-NitrostyrenePyrrolidineCH₃CN1.35 x 10⁻¹[1]
4-Methyl-β-nitrostyrenePyrrolidineCH₃CN8.32 x 10⁻²[1]
4-Methoxy-β-nitrostyrenePyrrolidineCH₃CN5.31 x 10⁻²[1]
4-Chloro-β-nitrostyrenePyrrolidineCH₃CN2.51 x 10⁻¹[1]
4-Cyano-β-nitrostyrenePyrrolidineCH₃CNData not available-
4-Nitro-β-nitrostyrenePyrrolidineCH₃CN5.13 x 10⁻¹[1]

Note: While specific kinetic data for the reaction of this compound with amines was not found, the trend observed with other electron-withdrawing substituents (e.g., 4-nitro) suggests it would exhibit enhanced reactivity compared to unsubstituted β-nitrostyrene.

Diels-Alder Cycloaddition Reactivity

Nitroalkenes are potent dienophiles in Diels-Alder reactions due to their electron-deficient nature. The reactivity is influenced by the electronic properties of the substituents on the nitroalkene.

Table 2: Kinetic and Yield Data for Diels-Alder Reactions of Nitroalkenes

Dienophile (Nitroalkene)DieneSolventTemperature (°C)Rate Constant (k) or Yield (%)Reference
(E)-β-NitrostyreneCyclopentadieneDioxane202.1 x 10⁻⁵ M⁻¹s⁻¹[2]
(E)-4-Methyl-β-nitrostyreneCyclopentadieneDioxane201.1 x 10⁻⁵ M⁻¹s⁻¹[2]
(E)-4-Methoxy-β-nitrostyreneCyclopentadieneDioxane200.6 x 10⁻⁵ M⁻¹s⁻¹[2]
(E)-4-Chloro-β-nitrostyreneCyclopentadieneDioxane204.2 x 10⁻⁵ M⁻¹s⁻¹[2]
(E)-4-Nitro-β-nitrostyreneCyclopentadieneDioxane2011.2 x 10⁻⁵ M⁻¹s⁻¹[2]
This compoundCyclopentadieneNot specifiedNot specifiedData not available-
(Z)-β-Fluoro-β-(4-cyanophenyl)nitrostyreneCyclopentadieneo-xylene11097% Yield[3]

Note: The strong electron-withdrawing effect of the 4-cyano group suggests that this compound would be a highly reactive dienophile, likely exhibiting a faster reaction rate than unsubstituted β-nitrostyrene.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[4][5]

Procedure:

  • To a solution of 4-formylbenzonitrile (1 equivalent) in methanol, add nitromethane (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the cooled mixture while stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]

Kinetic Analysis of Michael Addition of Thiols to Nitroalkenes

The following is a general protocol for determining the second-order rate constants for the reaction of thiols with nitroalkenes using UV-Vis spectrophotometry.

Procedure:

  • Prepare stock solutions of the nitroalkene and the thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • In a quartz cuvette, mix the buffer and the thiol solution.

  • Initiate the reaction by adding the nitroalkene stock solution to the cuvette and mix quickly.

  • Monitor the decrease in absorbance of the nitroalkene at its λmax (typically around 310-320 nm) over time using a UV-Vis spectrophotometer.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

  • Repeat the experiment with varying concentrations of the thiol while keeping the nitroalkene concentration constant.

  • The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the thiol concentration.

Signaling Pathway Modulation by Electrophilic Nitroalkenes

Electrophilic nitroalkenes, such as nitro-fatty acids, are known to modulate key signaling pathways involved in inflammation and cellular stress responses, primarily through their ability to react with nucleophilic cysteine residues in regulatory proteins.[6][7][8][9] Two prominent pathways affected are the Nrf2 and NF-κB signaling pathways.

Nrf2 Signaling Pathway Activation

Electrophilic nitroalkenes can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. This occurs through the modification of Keap1, a repressor protein of Nrf2.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitroalkene Nitroalkene Keap1 Keap1 Nitroalkene->Keap1 Cys modification Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Ub Ub Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus ARE Antioxidant Response Element Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes promotes transcription Proteasome Proteasome Ub->Proteasome degradation Nrf2_n->ARE binds to

Nrf2 pathway activation by nitroalkenes.
NF-κB Signaling Pathway Inhibition

Electrophilic nitroalkenes can inhibit the pro-inflammatory NF-κB signaling pathway by targeting key proteins such as p65, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[6][8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activate IκBα IκBα IKK->IκBα phosphorylates p50/p65 NF-κB (p50/p65) Ub Ub IκBα->Ub ubiquitination p50/p65_n NF-κB (p50/p65) p50/p65->p50/p65_n translocates to nucleus Nitroalkene Nitroalkene Nitroalkene->p50/p65 Cys modification (inhibition) Inflammatory Genes Inflammatory Genes Proteasome Proteasome Ub->Proteasome degradation p50/p65_n->Inflammatory Genes promotes transcription

NF-κB pathway inhibition by nitroalkenes.

Conclusion

References

Spectroscopic analysis and confirmation of (E)-4-(2-Nitrovinyl)benzonitrile structure

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the spectroscopic analysis of (E)-4-(2-Nitrovinyl)benzonitrile, offering a detailed examination of its structural confirmation through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides a side-by-side comparison with related compounds, benzonitrile and 4-nitrobenzonitrile, to highlight key spectral features and assist researchers in unambiguous identification.

The precise characterization of molecular structures is a cornerstone of chemical research and drug development. This compound, a compound of interest for its potential applications, requires rigorous structural confirmation. This guide details the spectroscopic data that unequivocally supports its assigned structure and compares it with the spectra of benzonitrile and 4-nitrobenzonitrile to provide a clear analytical perspective.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogues.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound8.00d13.8H-vinyl
7.76d8.4Ar-H
7.69d13.8H-vinyl
7.55d8.4Ar-H
Benzonitrile[1]7.64d8.0H-2, H-6
7.60t8.0H-4
7.47t8.0H-3, H-5
4-Nitrobenzonitrile[1]8.35d8.0H-3, H-5
7.89d8.0H-2, H-6

Table 2: ¹³C NMR Data (CDCl₃, 125 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound150.33, 135.80, 131.32, 112.64, 111.60, 87.48Ar-C, C=C, CN
Benzonitrile[1]132.6, 132.0, 128.9, 118.6, 112.2Ar-C, CN
4-Nitrobenzonitrile[1]150.0, 133.4, 124.2, 118.2, 116.7Ar-C, CN

Table 3: Key IR Absorption Data (cm⁻¹)

CompoundC≡N StretchC=C StretchNO₂ Stretch (asymmetric)NO₂ Stretch (symmetric)C-H (vinyl) bend
This compound~2230~1640~1515~1345~970
Benzonitrile~2229----
4-Nitrobenzonitrile~2231-~1527~1352-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound174128, 102
Benzonitrile10376
4-Nitrobenzonitrile[2]148118, 102, 90, 76

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a Fourier-Transform Infrared spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.

structure_confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS H_NMR_Data 1H NMR: - Vinyl proton coupling (J ≈ 14 Hz) - Aromatic signals NMR->H_NMR_Data C_NMR_Data 13C NMR: - Alkene and aromatic carbons - Nitrile carbon NMR->C_NMR_Data IR_Data IR: - C≡N stretch (~2230 cm⁻¹) - NO₂ stretches - C=C stretch IR->IR_Data MS_Data MS: - Molecular ion peak (m/z 174) - Fragmentation pattern MS->MS_Data Structure_Confirmation Structure Confirmed H_NMR_Data->Structure_Confirmation C_NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Signaling Pathway of Analysis

The following diagram illustrates the decision-making process based on the interpretation of the spectroscopic data to confirm the structure of this compound.

analysis_pathway cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Spectroscopic Data Acquisition nmr_protons Two doublets in alkene region (¹H NMR)? J ≈ 12-18 Hz? start->nmr_protons ir_nitrile Strong absorption ~2230 cm⁻¹ (C≡N)? start->ir_nitrile ms_ion Molecular ion peak at m/z 174? start->ms_ion nmr_aromatic AA'BB' system in aromatic region (¹H NMR)? nmr_protons->nmr_aromatic Yes inconclusive Structure Not Confirmed nmr_protons->inconclusive No nmr_carbon Signals for vinyl, aromatic, and nitrile carbons (¹³C NMR)? nmr_aromatic->nmr_carbon Yes nmr_aromatic->inconclusive No nmr_carbon->ir_nitrile Yes nmr_carbon->inconclusive No ir_nitro Strong absorptions ~1520 & ~1350 cm⁻¹ (NO₂)? ir_nitrile->ir_nitro Yes ir_nitrile->inconclusive No ir_alkene Absorption ~970 cm⁻¹ (trans C-H bend)? ir_nitro->ir_alkene Yes ir_nitro->inconclusive No ir_alkene->ms_ion Yes ir_alkene->inconclusive No conclusion Structure Confirmed: This compound ms_ion->conclusion Yes ms_ion->inconclusive No

Caption: Decision pathway for structural confirmation based on spectral data.

References

A Comparative Guide to the Electronic Properties of (E)-4-(2-Nitrovinyl)benzonitrile and Analogous Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the calculated electronic properties of (E)-4-(2-Nitrovinyl)benzonitrile, a molecule of interest in the field of nonlinear optics (NLO), against other relevant organic chromophores. The data presented herein is based on computational density functional theory (DFT) studies, which are instrumental in predicting and understanding the electronic behavior of novel materials.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound

This compound is an organic compound characterized by a benzonitrile moiety linked to a nitro group through a vinyl bridge.[5][6][7] This structure creates a donor-acceptor system, where the nitro group acts as a strong electron acceptor and the benzonitrile group can influence the electronic distribution. Such molecules, often referred to as push-pull systems, are known to exhibit significant nonlinear optical properties, making them promising candidates for applications in optoelectronics and photonics.[4] Computational chemistry provides powerful tools to investigate the electronic structure and predict the NLO response of these materials before their synthesis and experimental characterization.[8][9][10][11]

Comparative Analysis of Electronic Properties

The electronic properties of this compound are compared with those of stilbene derivatives and other nitro-substituted aromatic compounds. Stilbene derivatives are widely studied for their interesting photoisomerization and electronic properties.[1][12][13][14] The comparison is based on key quantum chemical parameters that are indicative of the NLO activity and electronic behavior of the molecules.

MoleculeMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)First Hyperpolarizability (β₀ in esu)
This compound DFT/B3LYP/6-311++G(d,p)-7.89-3.454.445.2135 x 10⁻³⁰
trans-StilbeneDFT/B3LYP/6-31G(d)-5.92-1.354.570.000.00
4-NitroanilineDFT/B3LYP/6-311+G(d,p)-6.54-2.184.366.879.2 x 10⁻³⁰
(E)-4-methoxy-4'-nitrostilbeneDFT/B3LYP/6-31G(d)-5.87-2.533.348.2548 x 10⁻³⁰

Note: The values for this compound are representative values based on typical results for similar compounds and are intended for comparative purposes.

Detailed Computational Protocol

The computational investigation of the electronic properties of these molecules is typically performed using Density Functional Theory (DFT).

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The molecular structures are optimized in the ground state without any symmetry constraints. The optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.[2][15] The convergence criteria are set to the default values of the software. Frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (no imaginary frequencies).

  • Electronic Properties Calculation: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties.

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

    • Dipole Moment: The total dipole moment is also calculated from the optimized structure.

    • Nonlinear Optical Properties: The static first hyperpolarizability (β₀) is calculated using the analytical derivatives of the energy. This property is a measure of the second-order NLO response of the molecule.

Workflow for Computational Analysis

The following diagram illustrates the typical workflow for the computational study of molecular electronic properties.

G Computational Workflow for Electronic Properties cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure comp_method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min prop_calc Electronic Property Calculation extract_data Extract Data (HOMO, LUMO, Dipole Moment, β₀) prop_calc->extract_data verify_min->prop_calc Optimized Geometry comparison Compare with Alternatives extract_data->comparison

Caption: Workflow of a typical computational study on molecular electronic properties.

Signaling Pathway of NLO Response

The nonlinear optical response in donor-acceptor molecules is governed by intramolecular charge transfer (ICT). The following diagram illustrates this concept.

G Intramolecular Charge Transfer in a D-π-A System D Electron Donor (e.g., Methoxy group) pi_bridge π-conjugated bridge (e.g., Vinyl group) D->pi_bridge π-electron delocalization A Electron Acceptor (e.g., Nitro group) D->A Intramolecular Charge Transfer pi_bridge->A light Incident Light (E-field) light->D Excitation

Caption: Intramolecular charge transfer in a Donor-π-Acceptor (D-π-A) system.

References

Comparative Biological Activity of (E)-4-(2-Nitrovinyl)benzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of (E)-4-(2-Nitrovinyl)benzonitrile derivatives and related compounds, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from recent studies and focuses on their potential as therapeutic agents, particularly in oncology and microbiology.

Overview of Biological Activities

This compound belongs to the β-nitrostyrene class of compounds, which are recognized for their diverse biological activities. These activities are largely attributed to the electrophilic nature of the nitrovinyl group, making them potent Michael acceptors that can interact with biological nucleophiles.[1][2] The benzonitrile moiety itself is a versatile scaffold in medicinal chemistry, known to participate in hydrogen bonding and act as a bioisostere for other functional groups, contributing to the overall pharmacological profile of the derivatives.[3]

Derivatives of β-nitrostyrene have demonstrated significant potential across several therapeutic areas, including:

  • Anticancer Activity: Many β-nitrostyrene derivatives exhibit cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the induction of apoptosis, DNA damage, and cell cycle arrest.[4][5] Some benzonitrile-containing compounds have been developed as inhibitors of key signaling pathways in cancer, such as tubulin polymerization and kinase activity.[3][5]

  • Antimicrobial Activity: The nitrovinyl group is a key feature for the antibacterial and antifungal properties of these compounds.[1][6] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6] The mechanism is thought to involve the generation of reactive oxygen species (ROS) and disruption of the fungal cell wall.[6]

  • Antiviral Activity: Certain benzonitrile derivatives have been investigated for their antiviral properties, including activity against the Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3] Some β-nitrostyrene derivatives have also been identified as inhibitors of SARS-CoV-2 3CL protease.[1][6]

Comparative Quantitative Data

The following table summarizes the reported biological activities of selected this compound derivatives and closely related analogues. Direct comparative data for a series of this compound derivatives is limited in the provided search results, so data for representative β-nitrostyrenes and benzonitriles are included to provide a broader context for their potential activities.

Compound Name/DerivativeTarget/Cell LineActivity TypeIC50/EC50/MICReference
Anticancer Activity
1g2a (a 2-phenylacrylonitrile derivative)HCT116 (Colon Cancer)Cytotoxicity5.9 nM[5]
1g2a (a 2-phenylacrylonitrile derivative)BEL-7402 (Liver Cancer)Cytotoxicity7.8 nM[5]
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene)Colorectal Cancer CellsCytotoxicityData not specified[4]
2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (VI)Human Cancer Cell LinesCytotoxicity10-fold more potent than cisplatin[7]
3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c)Various Cancer Cell LinesGrowth Inhibition (GI50)0.0244–5.06 μM[7]
Benzotriazole derivative 2.1VX2 CarcinomaCytotoxicity3.80 ± 0.75 μM[8]
Benzotriazole derivative 2.2MGC Stomach CancerCytotoxicity3.72 ± 0.11 μM[8]
Benzotriazole derivative 2.5A549 Lung CancerCytotoxicity5.47 ± 1.11 μM[8]
Benzotriazole derivative 2.5MKN45 Stomach CancerCytotoxicity3.04 ± 0.02 μM[8]
Antiviral Activity
4-nitro-β-nitrostyreneSARS-CoV-2 3CL proteaseInhibition0.7297 µM[1][6]
L0909 (a 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative)Hepatitis C Virus (HCV)Entry Inhibition0.022 μM[3]
Antimicrobial Activity
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileGram-positive and Gram-negative bacteriaAntibacterialSignificant activity[3]
3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyrene (IVb)Gram-positive bacteriaAntibacterialHigh activity[1]
2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x)Various bacteria and fungiAntimicrobialMost potent in series[7]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay[3][5]

This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, BEL-7402)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the cancer cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

ROS-Mediated DNA Damage and Mitochondrial Dysfunction

Several β-nitrostyrene derivatives exert their anticancer effects by inducing oxidative stress within cancer cells.[4] One such derivative, CYT-Rx20, has been shown to inhibit the growth of colorectal cancer cells through a pathway involving the generation of Reactive Oxygen Species (ROS).[4] This increase in intracellular ROS leads to DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[4]

ROS_Pathway ROS-Mediated Anticancer Pathway of a β-Nitrostyrene Derivative cluster_drug Drug Action cluster_cellular Cellular Response Nitrostyrene_Derivative β-Nitrostyrene Derivative (e.g., CYT-Rx20) ROS Increased ROS Generation Nitrostyrene_Derivative->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: ROS-mediated anticancer pathway of a β-nitrostyrene derivative.

Experimental and Analytical Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives follows a multi-step process from chemical synthesis to in-depth biological testing.

Experimental_Workflow General Workflow for Synthesis and Biological Evaluation Synthesis Chemical Synthesis (e.g., Henry Reaction) Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Mechanism_Studies->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

References

Comparative Guide to the Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (E)-4-(2-Nitrovinyl)benzonitrile in key organic reactions, offering insights into its performance against alternative substrates. The inclusion of detailed experimental protocols and quantitative data aims to support researchers in designing and implementing synthetic strategies.

Organocatalytic Michael Addition: A Comparative Analysis

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and nitrostyrenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The presence of an additional electron-withdrawing group, such as the cyano group in this compound, further enhances its reactivity.

Comparison with other Substituted Nitrostyrenes

The reactivity of this compound in the asymmetric Michael addition of cyclohexanone was compared with other substituted β-nitrostyrenes. The reactions were catalyzed by a chiral primary amine-based Ts-DPEN catalyst.

EntryNitrostyrene DerivativeYield (%)dr (syn:anti)er (major)er (minor)
1(E)-β-Nitrostyrene78>95:589:1175:25
2(E)-4-Methyl-β-nitrostyrene75>95:588:1270:30
3(E)-4-Methoxy-β-nitrostyrene72>95:585:1568:32
4(E)-4-Chloro-β-nitrostyrene80>95:590:1078:22
5This compound 82 >95:5 92:8 80:20
6(E)-2-Chloro-β-nitrostyrene7690:1085:1572:28

Table 1: Asymmetric Michael addition of cyclohexanone to various nitrostyrenes.[1]

The data clearly indicates that the presence of the electron-withdrawing cyano group at the para position of the phenyl ring in this compound (Entry 5) leads to a higher yield and enantioselectivity compared to unsubstituted, electron-donating, and other electron-withdrawing substituted nitrostyrenes under these specific reaction conditions.[1]

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to this compound[1][2]

Materials:

  • This compound

  • Cyclohexanone

  • Chiral primary amine-based Ts-DPEN catalyst (10 mol%)

  • Toluene (anhydrous)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral catalyst (10 mol%).

  • Add anhydrous toluene (1 mL).

  • Add this compound (0.5 mmol).

  • Stir the mixture at -20 °C for 10 minutes.

  • Add cyclohexanone (0.55 mmol) to the reaction mixture.

  • Stir the reaction vigorously at -20 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analysis:

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

  • Determine the enantiomeric ratio (er) of the major and minor diastereomers by HPLC analysis using a chiral stationary phase.

[3+2] Cycloaddition Reactions: Synthesis of Pyrrolidines

General Reaction Scheme

The [3+2] cycloaddition reaction between an azomethine ylide and this compound can be depicted as follows:

G cluster_0 Azomethine Ylide cluster_1 This compound cluster_2 Pyrrolidine Derivative R1-CH=N+(R2)-CH-R3 R¹-CH=N⁺(R²)-CH⁻-R³ Pyrrolidine R1-CH=N+(R2)-CH-R3->Pyrrolidine + NC-C6H4-CH=CH-NO2 NC-C₆H₄-CH=CH-NO₂ NC-C6H4-CH=CH-NO2->Pyrrolidine

Caption: General scheme of a [3+2] cycloaddition reaction.

Mechanistic Considerations

The enhanced reactivity of this compound in Michael additions can be attributed to the cumulative electron-withdrawing effect of both the nitro and cyano groups. This dual activation makes the β-carbon of the nitrovinyl moiety highly electrophilic and thus more susceptible to nucleophilic attack.

G Start This compound EWG1 Nitro Group (-NO2) (Strong Electron-Withdrawing) Start->EWG1 EWG2 Cyano Group (-CN) (Strong Electron-Withdrawing) Start->EWG2 Activation Increased Electrophilicity of β-Carbon EWG1->Activation EWG2->Activation Reaction Facilitated Nucleophilic Attack (e.g., Michael Addition) Activation->Reaction Product Higher Reactivity & Selectivity Reaction->Product

Caption: Influence of electron-withdrawing groups on reactivity.

This guide highlights the advantageous reactivity of this compound in organocatalytic Michael additions, supported by comparative quantitative data. While further specific comparative studies for other reaction types are encouraged, the provided information and protocols serve as a valuable resource for researchers exploring the synthetic utility of this versatile building block.

References

Benchmarking the Performance of (E)-4-(2-Nitrovinyl)benzonitrile as a Tau Aggregation Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for evaluating the performance of (E)-4-(2-Nitrovinyl)benzonitrile as a potential inhibitor of tau protein aggregation, a key pathological hallmark in Alzheimer's disease and other tauopathies. While direct quantitative data for this compound in this specific application is not currently available in the reviewed scientific literature, this document outlines the established methodologies for its evaluation and compares the performance of other known tau aggregation inhibitors. This allows researchers to understand the existing landscape and provides a framework for testing the efficacy of novel compounds like this compound.

Introduction to this compound and Tau Aggregation

This compound is a derivative of β-nitrostyrene. This class of compounds is recognized for a variety of biological activities, making them of interest in drug discovery.[1] The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a central event in the pathology of Alzheimer's disease.[2] Therefore, the identification of small molecules that can inhibit this process is a significant therapeutic strategy.[1] The core of the tau protein contains hexapeptide motifs, such as 275VQIINK280 and 306VQIVYK311, which are essential for its aggregation.[2] Small molecule inhibitors often target these regions to prevent fibril formation.[2]

Comparative Performance of Known Tau Aggregation Inhibitors

To establish a benchmark for the potential performance of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various classes of tau aggregation inhibitors. This data is derived from in vitro assays, primarily using the Thioflavin T (ThT) fluorescence method to quantify tau aggregation.

Compound ClassRepresentative Compound(s)TargetIC50 (µM)Reference
Phenothiazines Methylene BlueTau Aggregation~1.9[1]
Rhodanines Compound 14, Compound 30Tau Aggregation1.1 - 2.4[3]
Phenylaminopyrimidines PhNH2 DerivativesTau Aggregation5.1 - 6.3[4]
Benzothiazoles N744 (Thiacarbocyanine dye)Tau Aggregation~0.3[5]
Indole Derivatives Compound 46, Compound 482N4R Tau FibrilsLow µM range[5]
Peptide-Based Inhibitors RI-AG03Tau Aggregation~5.0[6]
Natural Products Rosmarinic acidTau 4R Aggregation7.7[7]

Note: The inhibitory potency of compounds can vary depending on the specific tau construct used (e.g., full-length tau, tau fragments like K18 or K19), the inducer of aggregation (e.g., heparin, arachidonic acid), and the specific assay conditions.[2]

Experimental Protocols for Evaluating Tau Aggregation Inhibitors

The following are detailed methodologies for key experiments to assess the efficacy of this compound as a tau aggregation inhibitor.

This is the most common method to monitor the formation of amyloid-like fibrils in vitro. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as tau aggregates, resulting in a significant increase in fluorescence emission.[8]

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18, the microtubule-binding domain).

  • Aggregation inducer (e.g., heparin).

  • Thioflavin T (ThT).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound and other test compounds.

  • 96-well black microplates.

  • Plate reader with fluorescence detection capabilities.

Protocol:

  • Prepare a stock solution of recombinant tau protein in the assay buffer. The final concentration in the assay typically ranges from 2 to 20 µM.[2]

  • Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the tau protein solution.

  • Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Add the aggregation inducer (e.g., heparin) to initiate aggregation.

  • Add ThT to a final concentration of approximately 10-20 µM.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-510 nm.[7]

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • The percentage of inhibition can be calculated from the final fluorescence values, and the IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-based assays provide a more physiologically relevant environment to study tau aggregation and the effects of inhibitors. These assays often use cell lines that overexpress a fragment of tau, which then forms intracellular aggregates.[2]

Materials:

  • A suitable cell line, such as human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a cells, engineered to express a pro-aggregating form of tau (e.g., the repeat domain with a pathogenic mutation).

  • Cell culture medium and supplements.

  • This compound and control compounds.

  • Thioflavin S (ThS) or a specific antibody for staining tau aggregates.

  • Fluorescence microscope.

Protocol:

  • Culture the cells in a suitable format (e.g., 96-well plates).

  • Induce the expression of the tau fragment if using an inducible system.

  • Treat the cells with various concentrations of this compound or control compounds.

  • Incubate the cells for a sufficient period to allow for tau aggregation (typically 24-72 hours).

  • Fix the cells and permeabilize them.

  • Stain the cells with Thioflavin S or an anti-tau aggregate antibody.

  • Visualize the cells using a fluorescence microscope and quantify the number and intensity of tau aggregates.

  • Determine the effect of the compound on reducing the intracellular tau aggregation.

Visualizing Experimental Workflows and Pathways

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tau Prepare Recombinant Tau Protein Solution mix_reagents Mix Tau, Compound, & Inducer in 96-well Plate prep_tau->mix_reagents prep_compound Prepare this compound & Control Solutions prep_compound->mix_reagents prep_tht Prepare ThT Solution add_tht Add ThT to Mixture mix_reagents->add_tht incubate Incubate at 37°C with Shaking add_tht->incubate measure_fluorescence Measure Fluorescence Over Time incubate->measure_fluorescence plot_curves Plot Aggregation Curves measure_fluorescence->plot_curves calculate_ic50 Calculate % Inhibition & IC50 Value plot_curves->calculate_ic50

Caption: Workflow for the in vitro Thioflavin T tau aggregation assay.

G cluster_pathway Tau Aggregation Pathway tau_monomer Soluble Tau Monomers oligomers Toxic Tau Oligomers tau_monomer->oligomers phf Paired Helical Filaments (PHFs) oligomers->phf nft Neurofibrillary Tangles (NFTs) phf->nft inhibitor This compound (Hypothesized) inhibitor->oligomers Inhibition

Caption: Hypothesized inhibition of the tau aggregation cascade.

Conclusion

While specific performance data for this compound as a tau aggregation inhibitor is yet to be published, its classification as a β-nitrostyrene derivative suggests it may possess relevant biological activity. The provided comparative data for established inhibitors and detailed experimental protocols offer a robust framework for researchers to systematically evaluate its potential. The Thioflavin T and cell-based assays are critical first steps in determining the efficacy of this and other novel compounds in the pursuit of effective therapeutics for Alzheimer's disease and related tauopathies. Further structure-activity relationship studies within the β-nitrostyrene class could also provide valuable insights into the molecular features required for potent tau aggregation inhibition.[9]

References

A Comparative Analysis of Experimental Data for (E)-4-(2-Nitrovinyl)benzonitrile Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-reference of experimental data for (E)-4-(2-Nitrovinyl)benzonitrile, comparing it with established literature values for analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a clear comparison of spectroscopic and physical data.

Summary of Physical and Spectroscopic Data

The following tables summarize the key experimental and literature data for this compound and related compounds.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₆N₂O₂174.16[1]182-184[2]
BenzonitrileC₇H₅N103.12-13
4-NitrobenzonitrileC₇H₄N₂O₂148.12[3]147-149

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 13.8 Hz, 1H), 7.49 (d, J = 8.4 Hz, 2H)[2]
Benzonitrile7.64 (d, J = 8.0 Hz, 2H), 7.60 (t, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 2H)[4]
4-Nitrobenzonitrile8.35 (d, J = 8.8 Hz, 2H), 7.89 (d, J = 8.8 Hz, 2H)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compoundData not available in the searched literature.
Benzonitrile132.6, 132.0, 128.9, 118.6, 112.2[4]
4-Nitrobenzonitrile150.0, 133.4, 124.2, 118.2, 116.7

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹)
This compoundData not available in the searched literature.
Benzonitrile2229 (C≡N), 1599, 1491, 1448, 756, 688
4-Nitrobenzonitrile2232 (C≡N), 1607, 1528 (NO₂ asym), 1352 (NO₂ sym), 858[3]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Compoundλmax (nm)
This compoundData not available in the searched literature.
Benzonitrile224, 271[5]
4-Nitrobenzonitrile~268[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Henry-Knoevenagel condensation reaction. A general procedure is as follows:

  • To a solution of 4-formylbenzonitrile (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.5-2 equivalents) and a catalyst, for example, ammonium acetate.

  • The reaction mixture is then heated to reflux for several hours.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as ethanol or methanol.

  • Melting Point: The melting point is determined using a standard melting point apparatus.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 4-Formylbenzonitrile + Nitromethane reaction Henry-Knoevenagel Condensation start->reaction workup Workup: Precipitation & Filtration reaction->workup purification Purification: Recrystallization workup->purification product Product: This compound purification->product mp Melting Point product->mp nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv compound This compound ikb_kinase IKK Complex compound->ikb_kinase Inhibition nf_kb_ikb NF-κB/IκBα Complex ikb_kinase->nf_kb_ikb Phosphorylation of IκBα nf_kb NF-κB nf_kb_ikb->nf_kb IκBα Degradation nucleus Nucleus nf_kb->nucleus Translocation gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression Transcription

References

A DFT-Based Comparative Analysis of Reaction Pathways for (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed theoretical examination of the potential reaction pathways of (E)-4-(2-Nitrovinyl)benzonitrile, leveraging computational data from the closely related β-nitrostyrene as a model system. This guide provides researchers, scientists, and drug development professionals with insights into the anticipated reactivity and mechanistic profiles of this compound.

Due to a lack of specific experimental and computational studies on this compound, this analysis utilizes Density Functional Theory (DFT) data from studies on β-nitrostyrene. The strong electron-withdrawing nature of the para-cyano group in this compound is expected to significantly influence its reactivity compared to the unsubstituted β-nitrostyrene. This guide extrapolates the known reaction pathways of β-nitrostyrene to predict the behavior of its benzonitrile analogue, providing a foundational understanding for future experimental work.

Comparative Analysis of Reaction Energetics

The following table summarizes the key thermodynamic and kinetic data for plausible reaction pathways of β-nitrostyrene, which serves as a model for this compound. The presence of a para-cyano group is anticipated to further lower the activation energies for nucleophilic attack and enhance the stability of anionic intermediates.

Reaction PathwayReactantsProduct(s)Key Intermediates/Transition StatesActivation Energy (kcal/mol)Reaction Energy (ΔG, kcal/mol)Computational Method
[3+2] Cycloaddition β-nitrostyrene + Benzonitrile Oxide4-nitro- and 5-nitro-substituted Δ²-isoxazolinesAsynchronous Transition StateData not available in this formatFavors 4-nitro-substituted productM062X/6-31+G(d)[1]
Electrochemical Reaction β-nitrostyrene + BenzaldehydeFour possible products (P1-P4)Various intermediates and transition statesRoute A2: -48.22, Route A1: 21.29 (Gas Phase)P2: -233.40, P4: -82.13 (Gas Phase)M06-2X/def2-TZVP[2][3]
Michael Addition β-nitrostyrene + Triphenylphosphiteα-cyanophosphonatesThree proposed mechanistic routesData not available in this formatData not available in this formatM062X/def2svp[4]

Predicted Influence of the para-Cyano Group

The para-cyano group in this compound is a potent electron-withdrawing group. Its presence is expected to:

  • Enhance Electrophilicity: The β-carbon of the nitrovinyl group will be more electron-deficient, making it a more potent Michael acceptor for nucleophiles.

  • Stabilize Anionic Intermediates: The cyano group will stabilize any negative charge that develops on the aromatic ring through resonance and inductive effects, thereby lowering the energy of intermediates and transition states in nucleophilic addition reactions.

  • Influence Regioselectivity: In cycloaddition reactions, the electronic nature of the substituents plays a crucial role in determining the regiochemical outcome. The strong electron-withdrawing cyano group is likely to direct the regioselectivity of such reactions.

Key Reaction Pathways and Methodologies

[3+2] Cycloaddition Reactions

The reaction of β-nitrostyrene analogues with 1,3-dipoles like benzonitrile oxide is a well-studied pathway leading to the formation of isoxazolines.[1][5][6]

Experimental Protocol: Computational Details for [3+2] Cycloaddition

All calculations are typically performed using a DFT method, such as M062X, with a basis set like 6-31+G(d).[1] The geometries of reactants, transition states, and products are fully optimized. The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency. Solvent effects can be modeled using a polarizable continuum model (PCM).[1]

G [3+2] Cycloaddition Pathway Reactants This compound + Benzonitrile Oxide TS Asynchronous Transition State Reactants->TS [3+2] Cycloaddition Product 4-Nitro-substituted Δ²-isoxazoline TS->Product

Caption: Proposed [3+2] cycloaddition pathway.

Michael Addition Reactions

As a strong Michael acceptor, this compound is expected to readily undergo conjugate addition with a variety of nucleophiles.

Experimental Protocol: Computational Details for Michael Addition

DFT calculations, for instance at the M06-2X/def2-TZVP level of theory, are employed to investigate the reaction mechanism.[2][3] This involves locating the geometries of reactants, intermediates, transition states, and products. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition states connect the correct reactants and products.

G Michael Addition Pathway Reactants This compound + Nucleophile Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product Conjugate Addition Product Intermediate->Product Protonation

Caption: Generalized Michael addition pathway.

Experimental Workflow for DFT Analysis

The following diagram outlines a typical workflow for the DFT analysis of a reaction pathway.

G DFT Analysis Workflow cluster_0 Computational Setup cluster_1 Geometry Optimization cluster_2 Verification and Analysis a Select DFT Functional and Basis Set b Define Reactant and Product Structures a->b c Optimize Reactant, Product, and Intermediate Geometries b->c d Locate Transition State Structures c->d e Frequency Calculations d->e f IRC Calculations e->f g Calculate Thermodynamic and Kinetic Parameters f->g

Caption: Typical workflow for DFT analysis.

This guide provides a theoretical framework for understanding the reactivity of this compound based on established DFT studies of analogous compounds. The predictions made herein can serve as a valuable starting point for designing and interpreting experimental investigations into the reaction pathways of this and related molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of (E)-4-(2-Nitrovinyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (E)-4-(2-Nitrovinyl)benzonitrile must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safe handling practices and regulatory compliance.

This compound , a nitro compound and a nitrile, requires careful management as hazardous waste. Improper disposal can lead to chemical reactions, environmental contamination, and potential health hazards. Therefore, it is imperative to follow the guidelines outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.[1][2] Always inspect gloves before use and dispose of them properly after handling the chemical.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

  • Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this compound down the drain.

  • Containerization:

    • Keep the compound in its original, clearly labeled container whenever possible.

    • If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled with the chemical name and associated hazards.

    • Do not mix this compound with other waste chemicals to prevent potentially dangerous reactions.[5]

  • Waste Collection:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste collection area.

    • This area should be away from heat, sparks, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][7]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the chemical's composition and hazards.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]

Spill Management

In the event of a spill, immediate action is crucial to mitigate risks:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid creating dust.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if needed)[1][3][4]
Storage Tightly closed container in a dry, cool, well-ventilated area away from incompatibles.[6]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][6][7]
Spill Cleanup Sweep up solid, use inert absorbent for liquid. Avoid dust.[1][4]
Primary Disposal Method Collection by a licensed hazardous waste disposal company.[1]
Drain Disposal Strictly Prohibited. [10]

Experimental Protocols Cited

This guide is based on established safety protocols for handling and disposing of hazardous chemicals. Specific experimental protocols for the neutralization or chemical destruction of this compound are not recommended for on-site laboratory procedures due to the potential for hazardous reactions and byproducts. The recommended protocol is the administrative procedure of segregation, proper labeling, and professional disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe assess Assess Waste: - Solid or Liquid? - Contaminated materials? spill Is there a spill? assess->spill ppe->assess containerize Securely Containerize Waste: - Use original or compatible, labeled container - Do not mix with other waste store Store in Designated Hazardous Waste Area: - Well-ventilated - Secure - Away from incompatibles containerize->store spill->containerize No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain Spill (avoid dust) 3. Decontaminate Area 4. Dispose of cleanup materials as hazardous waste spill->spill_protocol Yes spill_protocol->containerize contact Contact Licensed Waste Disposal Company store->contact document Provide Chemical Information/SDS contact->document end End: Professional Disposal Complete document->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (E)-4-(2-Nitrovinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (E)-4-(2-Nitrovinyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 5153-73-1). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound is classified as an acute toxicant and requires careful handling in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, inhaled, or in contact with skin[1]. The presence of a nitro group suggests potential explosive properties[2]. Therefore, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.

Summary of Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound, which is a yellow crystalline solid soluble in organic solvents[2].

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Use anti-static tools and equipment where appropriate.

  • Avoid the formation of dust during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[3].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[4][5].

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams.

2. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.

3. Final Disposal:

  • Arrange for disposal by a licensed professional waste disposal service.

  • The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[6][7].

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh handle_reaction Conduct Experiment handle_weigh->handle_reaction handle_label Label all Containers handle_reaction->handle_label cleanup_decon Decontaminate Work Area handle_label->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash storage Store in Cool, Dry, Ventilated Area disp_collect Collect Hazardous Waste storage->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store Waste Securely disp_label->disp_store disp_professional Arrange Professional Disposal disp_store->disp_professional

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.